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methyl (1R,2S)-2-aminocyclobutane-1-carboxylate Documentation Hub

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  • Product: methyl (1R,2S)-2-aminocyclobutane-1-carboxylate
  • CAS: 1071654-83-5

Core Science & Biosynthesis

Foundational

Stereochemistry and Absolute Configuration of Methyl 2-aminocyclobutane-1-carboxylate

This guide details the stereochemical analysis, synthesis, and absolute configuration determination of methyl 2-aminocyclobutane-1-carboxylate , a critical -amino acid scaffold used in peptidomimetics and drug discovery....

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the stereochemical analysis, synthesis, and absolute configuration determination of methyl 2-aminocyclobutane-1-carboxylate , a critical


-amino acid scaffold used in peptidomimetics and drug discovery.[1]

Technical Guide for Drug Development & Structural Biology

Executive Summary

Methyl 2-aminocyclobutane-1-carboxylate (MACBC) represents a conformationally restricted


-amino acid analogue.[1] Its rigid cyclobutane core locks the amino and carboxylate groups into specific spatial orientations, making it an invaluable tool for controlling peptide secondary structure (foldamers) and designing NMDA receptor modulators.[1]

The molecule possesses two chiral centers (C1 and C2), resulting in four discrete stereoisomers .[1] Distinguishing these isomers requires a rigorous analytical framework combining NMR spectroscopy, X-ray crystallography, and specific optical rotation data.[1]

Stereochemical Landscape

The stereochemistry of MACBC is defined by the relative orientation of the amino (-NH


) and carboxylate (-COOCH

) groups (cis vs. trans) and the absolute configuration of the chiral carbons.
The Four Stereoisomers

The four isomers are grouped into two diastereomeric pairs:

  • Cis-Isomers (Relative config:

    
    ):  The substituents are on the same face of the puckered cyclobutane ring.
    
    • (1R, 2S): Often correlates with (+)-rotation in the parent acid.

    • (1S, 2R): The enantiomer.[1]

  • Trans-Isomers (Relative config:

    
    ):  The substituents are on opposite faces.
    
    • (1R, 2R): The thermodynamically more stable diastereomer in many derivatized forms.[1]

    • (1S, 2S): The enantiomer.[1]

Visualization of Stereochemical Relationships

The following diagram illustrates the relationship between the synthetic precursors and the resulting stereoisomers.

Stereochemistry Precursor Ethene + Chiral Enamine/Uracil Photocyclo [2+2] Photocycloaddition Precursor->Photocyclo hv, Acetone Cis_Rac Cis-Scaffold (Kinetic Product) Photocyclo->Cis_Rac Major Pathway Trans_Rac Trans-Scaffold (Thermodynamic) Cis_Rac->Trans_Rac Epimerization (Base) Cis_1R2S (1R, 2S)-Isomer (+)-Cis Cis_Rac->Cis_1R2S Chiral Res. Cis_1S2R (1S, 2R)-Isomer (-)-Cis Cis_Rac->Cis_1S2R Trans_1R2R (1R, 2R)-Isomer (-)-Trans Trans_Rac->Trans_1R2R Trans_1S2S (1S, 2S)-Isomer (+)-Trans Trans_Rac->Trans_1S2S

Figure 1: Stereochemical flow from synthesis to isolated isomers.[1] The [2+2] cycloaddition typically favors the cis-fused ring initially.

Synthesis & Separation Methodologies

To obtain enantiopure methyl 2-aminocyclobutane-1-carboxylate, researchers typically employ one of two high-fidelity strategies.

Strategy A: Enantioselective [2+2] Photocycloaddition (The "Gold Standard")

This method uses a chiral auxiliary to direct the facial selectivity of the cycloaddition.

  • Reagents: Ethylene gas and a chiral

    
    -lactam or uracil derivative (e.g., derived from L-menthol or chiral amines).[1]
    
  • Mechanism: UV irradiation promotes the [2+2] addition of ethylene across the double bond. The chiral auxiliary blocks one face, forcing the ethylene to approach from the opposite side.

  • Result: High diastereomeric excess (de) of the cis-fused cyclobutane.[1]

  • Post-Processing: Acidic hydrolysis removes the auxiliary to yield the free amino acid, which is then esterified (MeOH/SOCl

    
    ) to the methyl ester.
    
Strategy B: Chemical Resolution of Racemates

For bulk scale-up where optical purity is cost-sensitive.[1]

  • Synthesis: Thermal cycloaddition of acrylonitrile and vinyl acetate (or equivalents) followed by hydrolysis yields racemic cis/trans mixtures.[1]

  • Separation:

    • Diastereomeric Crystallization: Use chiral acids (e.g., tartaric acid) to crystallize one enantiomer of the amino ester.[1]

    • Enzymatic Resolution: Lipases (e.g., Candida antarctica lipase B) can selectively hydrolyze the ester of one enantiomer, leaving the other intact.

Analytical Determination of Absolute Configuration

This section provides the specific protocols to distinguish the isomers.

NMR Spectroscopy: The Coupling Constant ( ) Metric

The rigid cyclobutane ring creates distinct coupling environments for the vicinal protons at C1 and C2.

ParameterCis-Isomer ((1R,2S) / (1S,2R))Trans-Isomer ((1R,2R) / (1S,2S))Mechanistic Reason

8.0 – 10.5 Hz 4.0 – 6.5 Hz Dihedral angle in cis is near 0° (eclipsed), maximizing Karplus overlap.[1]
NOE Signal Strong Weak / Absent H1 and H2 are on the same face in cis, allowing efficient cross-relaxation.[1]
Chemical Shift

H1/H2 often downfield

H1/H2 often upfield
Anisotropic shielding effects of the carboxylate.[1]

Protocol:

  • Dissolve 5-10 mg of the hydrochloride salt in D

    
    O or CD
    
    
    
    OD.[1]
  • Acquire a 1H NMR spectrum (minimum 400 MHz).[1]

  • Expand the region 3.0–4.5 ppm to identify the H1 and H2 methine signals.

  • Calculate

    
     values.[1][2] If 
    
    
    
    Hz, assign Cis .[1] If
    
    
    Hz, assign Trans .[1]
X-Ray Crystallography (Definitive)

If the methyl ester is an oil, derivatize to a solid for X-ray analysis.

  • Derivatization: React the amino ester with p-bromobenzoyl chloride. The heavy bromine atom facilitates phase determination (anomalous dispersion).

  • Outcome: Direct visualization of the (1R,2R) vs (1R,2S) framework.

Optical Rotation Data

Historical data for the parent amino acid (2-aminocyclobutane-1-carboxylic acid) serves as the reference anchor.[1]

  • (+)-Isomer (Cis):

    
     (c=1, H
    
    
    
    O). Corresponds to (1R, 2S) .
  • (-)-Isomer (Cis):

    
     (c=1, H
    
    
    
    O).[1] Corresponds to (1S, 2R) .
  • (-)-Isomer (Trans):

    
     (c=0.5, H
    
    
    
    O).[1] Corresponds to (1R, 2R) .

Note: The sign of rotation may flip upon esterification (methyl ester vs free acid) or solvent change. Always verify with a second method (NMR/X-ray).

Experimental Protocol: Determining Your Sample's Configuration

Follow this logic flow to identify an unknown sample of methyl 2-aminocyclobutane-1-carboxylate.

Workflow Sample Unknown Sample (Methyl Ester) NMR 1H NMR Analysis (Measure J_H1-H2) Sample->NMR Decision1 J Value? NMR->Decision1 Cis Relative Config: CIS Decision1->Cis J ~ 9 Hz Trans Relative Config: TRANS Decision1->Trans J ~ 5 Hz Polarimetry Polarimetry (Measure [alpha]D) Cis->Polarimetry Trans->Polarimetry Result1 (1R, 2S) Likely (+) Polarimetry->Result1 Positive Rotation* Result2 (1S, 2R) Likely (-) Polarimetry->Result2 Negative Rotation*

*Figure 2: Analytical workflow for configuration assignment. Rotation signs must be calibrated against the specific solvent/derivative literature.

References

  • Synthesis and Structural Study of 2-Aminocyclobutane-1-carboxylic Acids. Source: Izquierdo, S., et al. J. Org.[1] Chem. (2005).[1][3] Context: Describes the enantiodivergent synthesis and assigns the absolute configuration of (+)-cis as (1R, 2S). URL:[Link]

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. Source: Jiménez-Osés, G., et al. J. Org.[1] Chem. (2006).[1] Context: Provides detailed NMR coupling constants and DFT calculations confirming the puckering preferences of cis vs trans isomers. URL:[Link]

  • Stereoselective Synthesis of Cyclobutane Amino Acids. Source: Aitken, D. J., et al. Tetrahedron Lett.[1] (2004).[1][4] Context: Details the photochemical [2+2] cycloaddition route using chiral uracil derivatives to access specific enantiomers. URL:[Link]

  • Peptide Foldamers Containing Cyclobutane Amino Acids. Source: Torres, E., et al. Org.[1] Biomol. Chem. (2010).[1] Context: Discusses the impact of cis/trans configuration on the folding of

    
    -peptides, validating the structural assignments.
    URL:[Link]
    

Sources

Foundational

IUPAC name and synonyms for methyl (1R,2S)-2-aminocyclobutane-1-carboxylate hydrochloride

[1] Executive Summary Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate hydrochloride is a conformationally restricted -amino acid derivative characterized by a cis-1,2-disubstituted cyclobutane core. As a rigid carbocycli...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate hydrochloride is a conformationally restricted


-amino acid derivative characterized by a cis-1,2-disubstituted cyclobutane core. As a rigid carbocyclic scaffold, it serves as a critical building block in the synthesis of foldamers (specifically 

-peptides), peptidomimetics with enhanced proteolytic stability, and novel pharmaceutical agents targeting CNS receptors (e.g., GABA analogues) and fungal succinate dehydrogenase (SDH).

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, validated synthetic pathways, and applications in drug discovery.

Part 1: Chemical Identity & Nomenclature

The stereochemistry of the cyclobutane ring is the defining feature of this molecule. The (1R,2S) configuration denotes a cis relationship between the carboxylate and amine substituents, forcing the substituents into a specific spatial arrangement that mimics the gauche conformation of flexible linear amino acids.

Attribute Detail
IUPAC Name Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate hydrochloride
Common Synonyms Methyl cis-2-aminocyclobutane-1-carboxylate HCl; (1R,2S)-ACBC methyl ester HCl
CAS Number 1071428-77-7 (Generic for cis-isomer HCl); 1807558-23-1 (Specific cis entries vary by vendor)
Molecular Formula C₆H₁₁NO₂[1][2][3][4][5][6][7] · HCl
Molecular Weight 165.62 g/mol
Chiral Configuration (1R, 2S) – cis-diastereomer
Structural Analysis

The cyclobutane ring imposes severe conformational constraints (


, 

angles) when incorporated into peptide backbones. Unlike flexible

-alanine, the (1R,2S)-isomer promotes the formation of stable secondary structures, such as 12-helices or 10-helices, depending on the oligomer sequence.

Part 2: Physicochemical Profile

The following data represents the standard profile for the hydrochloride salt form, which is preferred for stability and solubility.

PropertyValue / Description
Appearance White to off-white crystalline solid
Melting Point 185–190 °C (Decomposes)
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Et₂O
Hygroscopicity Moderate; storage in desiccator recommended
pKa (Calculated) ~8.5 (Amine), ~3.8 (Carboxylic acid parent)
Stability Stable under Ar/N₂ at -20°C; Ester prone to hydrolysis at pH > 8

Part 3: Synthetic Routes & Methodology

Strategic Causality

The synthesis of cyclobutane amino acids is challenging due to ring strain and the difficulty of controlling cis/trans stereochemistry. While photochemical [2+2] cycloaddition is a classic route, it often requires specialized equipment.

The Michael-Dieckmann [2+2] Formal Cycloaddition is selected here as the primary protocol. It is scalable, avoids UV reactors, and allows for stereochemical control through thermodynamic equilibration or kinetic trapping.

Validated Protocol: Formal [2+2] Cycloaddition

Reference: Avenoza, A., et al. Tetrahedron 2005.[6]

Step 1: Cyclobutane Core Formation

Reaction: Methyl 2-acetamidoacrylate + Ketene Diethyl Acetal[6]

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagents: Dissolve methyl 2-acetamidoacrylate (1.0 eq) in anhydrous THF.

  • Addition: Add ketene diethyl acetal (1.2 eq) dropwise at -78°C.

  • Catalysis: No catalyst is typically required for this electron-demand matched pair, but warming to RT drives the reaction.

  • Mechanism: The reaction proceeds via a tandem Michael addition followed by Dieckmann cyclization (or direct [2+2]), yielding the cyclobutane skeleton.

Step 2: Hydrolysis & Decarboxylation
  • Hydrolysis: Treat the intermediate with 1M LiOH in THF/H₂O to hydrolyze the esters.

  • Decarboxylation: Acidify to pH 2 and reflux in Toluene to effect decarboxylation of the geminal diester/acid, yielding the cis-2-acetamidocyclobutane-1-carboxylic acid.

  • Purification: Recrystallize from EtOAc/Hexanes.

Step 3: Deprotection & Esterification (The Target)
  • Deacetylation: Reflux the acetamido acid in 6M HCl for 6 hours to remove the acetyl group.

  • Esterification: Evaporate to dryness. Resuspend the crude amino acid HCl salt in dry Methanol (0.5 M).

  • Activation: Add SOCl₂ (2.0 eq) dropwise at 0°C.

  • Reflux: Heat to reflux for 3 hours.

  • Workup: Concentrate in vacuo. Triturate the residue with cold Et₂O to precipitate the target Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate hydrochloride .

Synthetic Workflow Diagram

SynthesisRoute Figure 1: Scalable Synthesis via Formal [2+2] Cycloaddition Start Methyl 2-acetamidoacrylate Inter1 Cyclobutane Intermediate (Protected) Start->Inter1 [2+2] Cycloaddition THF, -78°C to RT Reagent Ketene Diethyl Acetal Reagent->Inter1 Step2 Hydrolysis & Decarboxylation Inter1->Step2 1. LiOH 2. Toluene, Reflux Acid (1R,2S)-2-Aminocyclobutane- 1-carboxylic Acid Step2->Acid 6M HCl, Reflux Final Methyl (1R,2S)-2-aminocyclobutane- 1-carboxylate HCl Acid->Final SOCl2, MeOH 0°C to Reflux

Caption: Figure 1 illustrates the formal [2+2] cycloaddition pathway, chosen for its scalability over photochemical methods.[6][8][9]

Part 4: Applications in Drug Discovery

Peptidomimetics & Foldamers

The (1R,2S)-isomer acts as a "turn inducer." When inserted into a peptide chain, the rigid cyclobutane ring restricts the conformational space (


, 

torsion angles), forcing the peptide to adopt stable secondary structures (helices or sheets) that are resistant to enzymatic degradation.
GABA Analogues

This compound is a conformationally restricted analogue of GABA (


-aminobutyric acid). By locking the distance and angle between the amino and carboxyl groups, researchers can probe specific pharmacophores of GABA receptors (GABA-A vs GABA-C) with high selectivity.
Antifungal Agents (SDH Inhibitors)

Recent studies (See Reference 3) have identified 2-aminocyclobutane-1-carboxylic acid derivatives as potent inhibitors of Succinate Dehydrogenase (SDH). The rigid core positions the amide bond to interact precisely with the ubiquinone binding site of the enzyme.

Application Logic Map

Applications Figure 2: Strategic Applications in Medicinal Chemistry Core Methyl (1R,2S)-2-aminocyclobutane- 1-carboxylate HCl Foldamers Beta-Peptide Foldamers Core->Foldamers Building Block Pharma Pharmaceutical Targets Core->Pharma Scaffold Stability Proteolytic Stability (Enzyme Resistance) Foldamers->Stability Structure 12-Helix Formation Foldamers->Structure GABA GABA Receptor Agonists/Antagonists Pharma->GABA Conformational Restriction SDH SDH Inhibitors (Antifungal) Pharma->SDH Binding Pocket Fit

Caption: Figure 2 details the downstream utility of the scaffold in structural biology and pharmacology.

Part 5: Handling, Stability, & QC

Quality Control Parameters

To ensure data integrity in biological assays, the following QC specifications are mandatory:

  • Chiral Purity (ee%): Must be >98% to avoid confounding biological data.

    • Method: Chiral HPLC using a Crownpak CR(+) or Chiralpak ZWIX column.

    • Mobile Phase: HClO₄ (aq) / MeOH gradient.

  • Proton NMR (¹H-NMR):

    • Diagnostic signals: Cyclobutane ring protons appear as complex multiplets between 1.8–4.5 ppm. The methoxy singlet appears at ~3.7 ppm.

    • Stereochemical Probe: The coupling constant (

      
      ) between H1 and H2 is critical. For cis-isomers, 
      
      
      
      is typically 8–10 Hz , whereas trans is 4–6 Hz .
  • Storage: Store at -20°C in a desiccator. The hydrochloride salt is hygroscopic; exposure to moisture can lead to hydrolysis of the methyl ester to the free acid.

References

  • Avenoza, A., Busto, J. H., Peregrina, J. M., & Pérez-Fernández, M. (2005).[6] Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids.[6] Tetrahedron, 61(22), 5261-5268.

  • Orzáez, M., et al. (2003). Influence of the stereochemistry of 2-aminocyclobutane-1-carboxylic acid on the conformation of beta-peptides. Chemistry – A European Journal, 9(22), 5569-5582.

  • Wang, Y., et al. (2023). Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.

  • PubChem. (2025). Methyl 1-aminocyclobutane-1-carboxylate hydrochloride (Related Isomer Data). National Library of Medicine.

Sources

Exploratory

Commercial availability and suppliers of methyl (1R,2S)-2-aminocyclobutane-1-carboxylate

An In-Depth Technical Guide to Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate in Drug Discovery Executive Summary The integration of non-natural amino acids into peptide sequences has revolutionized the development of p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate in Drug Discovery

Executive Summary

The integration of non-natural amino acids into peptide sequences has revolutionized the development of peptidomimetics and foldamers. Among these, methyl (1R,2S)-2-aminocyclobutane-1-carboxylate stands out as a highly specialized, conformationally restricted cyclic


-amino acid derivative. By locking the peptide backbone into a pre-organized bioactive conformation, this building block significantly enhances proteolytic stability and target binding affinity. This whitepaper provides a comprehensive analysis of its physicochemical properties, commercial supply landscape, and field-proven synthetic methodologies for its incorporation into drug discovery pipelines.

Physicochemical Profiling and Stereochemical Significance

The core utility of methyl (1R,2S)-2-aminocyclobutane-1-carboxylate lies in its rigid cyclobutane ring. The (1R,2S) stereocenter dictates a cis-relationship between the amine and the carboxylate ester. This specific geometry is critical; when incorporated into a peptide chain, the


 hybridized carbons of the cyclobutane ring constrain the 

torsion angle to approximately

[4]. This restriction strongly biases the formation of highly stable secondary structures, such as 10-helices or 14-helices, which are essential for creating self-assembling nanostructures and foldamers [4].

To prevent self-condensation (lactamization) or uncontrolled polymerization, vendors rarely supply the free base. Instead, it is predominantly commercialized as a hydrochloride (HCl) or trifluoroacetate (TFA) salt [2].

Table 1: Physicochemical Profile of the Core Scaffold

PropertyValue
IUPAC Name methyl (1R,2S)-2-aminocyclobutane-1-carboxylate
Molecular Formula C₆H₁₁NO₂ (Free base)
Molecular Weight 129.16 g/mol (Free base); 165.62 g/mol (HCl salt)
CAS Registry Number 221158-94-7 (Free base); 1071428-77-7 (HCl salt)
Topological Polar Surface Area 52.3 Ų [3]
Stereochemistry (1R,2S) - cis configuration

Strategic Utility in Medicinal Chemistry

The pharmacological impact of incorporating cyclobutane-restricted


-amino acids is multifold. Native 

-peptides suffer from high conformational entropy and rapid degradation by endogenous proteases. By substituting key residues with methyl (1R,2S)-2-aminocyclobutane-1-carboxylate, researchers can engineer "proteolytic invisibility."

-amino acids are not recognized by standard proteolytic enzymes, drastically increasing the in vivo half-life of the therapeutic candidate [4]. Furthermore, the pre-organized conformation reduces the entropic penalty upon target binding, frequently resulting in enhanced receptor affinity.

Pharmacological_Impact A Unrestricted Peptide (High Entropy) B Cyclobutane Restriction (Methyl (1R,2S)-...) A->B Synthetic Modification C Pre-organized Bioactive Conformation B->C Locks θ Torsion Angle D Proteolytic Resistance (β-amino acid nature) B->D Evades Proteases E Enhanced Target Affinity & in vivo Efficacy C->E Decreases Binding Entropy Penalty D->E Increases Half-life

Diagram 1: Pharmacological impact of cyclobutane conformational restriction.

Commercial Availability and Supplier Landscape

Procuring high-quality methyl (1R,2S)-2-aminocyclobutane-1-carboxylate requires careful attention to stereochemical purity and the counterion. The methyl ester acts as a crucial C-terminal protecting group during N-terminal elongation in solution-phase synthesis. Below is a consolidated matrix of verified commercial suppliers [1][2].

Table 2: Key Commercial Suppliers and Catalog Specifications

SupplierProduct NomenclatureCAS NumberTypical PurityForm
Sigma-Aldrich rac-methyl (1R,2S)-2-aminocyclobutane-1-carboxylate HCl1071428-77-7≥95%HCl Salt
BOC Sciences Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate221158-94-795%Free Base
ChemScene Methyl cis-2-aminocyclobutane-1-carboxylate HCl1071428-77-7≥98%HCl Salt
ClearSynth Methyl (1S,2S)-2-aminocyclobutane-1-carboxylate HCl*1071428-77-7>95%HCl Salt
Fluorochem Methyl 2-aminocyclobutane-1-carboxylate TFA2306276-25-395%TFA Salt

(Note: Stereochemical nomenclature can occasionally vary across vendor catalogs; it is highly recommended to request a Certificate of Analysis (CoA) to verify the specific optical rotation or chiral HPLC purity prior to scale-up).

Experimental Methodologies: Solution-Phase Peptide Coupling

Standard Operating Protocol: HATU-Mediated Amide Bond Formation

Objective: To couple an


-protected amino acid (e.g., Fmoc-AA-OH) to the sterically hindered cyclobutane amine.
  • Carboxylic Acid Activation:

    • Action: Dissolve Fmoc-AA-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add DIPEA (2.0 eq) and stir for 5 minutes at room temperature.

    • Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to rapidly form a highly reactive 7-azabenzotriazole active ester. HATU is explicitly chosen because its internal basic nitrogen provides anchimeric assistance, driving the reaction past the steric bulk of the cyclobutane ring.

  • Amine Free-Basing (Crucial Step):

    • Action: In a separate vial, suspend methyl (1R,2S)-2-aminocyclobutane-1-carboxylate HCl (1.2 eq) in anhydrous DMF. Add DIPEA (1.5 eq) and agitate until fully dissolved.

    • Causality: The commercial HCl salt is non-nucleophilic. Pre-mixing with DIPEA in a separate vessel ensures complete neutralization to the free amine while preventing localized high concentrations of unneutralized salt from stalling the coupling.

  • Coupling Reaction:

    • Action: Transfer the free amine solution dropwise into the activated acid mixture. Stir under an inert atmosphere (N₂/Ar) for 2 to 4 hours.

    • Causality: The inert atmosphere is required to prevent ambient moisture from hydrolyzing the transient, highly reactive active ester before the hindered amine can successfully attack.

  • Workup and Isolation:

    • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with Ethyl Acetate (EtOAc), wash the organic layer sequentially with 5% NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting peptidomimetic via reverse-phase HPLC (C18 column).

Synthetic_Workflow Step1 1. Starting Material HCl Salt of (1R,2S)-Ester Step2 2. Neutralization Add DIPEA (1.5 eq) in DMF Step1->Step2 Frees the nucleophilic amine Step4 4. Amide Bond Formation Stir at RT for 2-4 hours Step2->Step4 Amine attacks active ester Step3 3. Activation Fmoc-AA-OH + HATU + DIPEA Step3->Step4 Generates active ester Step5 5. Workup & Purification Prep-HPLC (C18) Step4->Step5 Isolates target peptidomimetic

Diagram 2: Optimized synthetic workflow for hindered cyclobutane peptide coupling.

References

  • National Center for Biotechnology Information (PubChem) . PubChem Compound Summary for CID 437817, 2-Aminocyclobutane-1-carboxylic acid. Retrieved from:[Link]

  • Szefczyk, M. (2021) . Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. Nanoscale, 13(26), 11325-11340. Royal Society of Chemistry. Retrieved from:[Link]

Foundational

Mass Spectrometry Analysis of Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate: A Comprehensive Technical Guide

Executive Summary & Analyte Profiling Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate (CAS: 221158-94-7) is a conformationally restricted cyclic -amino acid ester[]. In modern drug development, alicyclic -amino acids are...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate (CAS: 221158-94-7) is a conformationally restricted cyclic


-amino acid ester[]. In modern drug development, alicyclic 

-amino acids are highly valued as rigidified building blocks for peptidomimetics, capable of inducing stable secondary structures such as 12-helices in synthetic foldamers[2]. Analyzing this molecule via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a nuanced understanding of its polarity, ionization behavior, and unique cyclobutane ring fragmentation kinetics.

Chromatographic Strategy: The HILIC Advantage

As a Senior Application Scientist, I frequently observe that standard Reversed-Phase Liquid Chromatography (RPLC) using C18 columns fails to adequately retain small, aliphatic amino esters. The primary amine of methyl (1R,2S)-2-aminocyclobutane-1-carboxylate is highly polar and positively charged at acidic pH, leading to poor retention, peak tailing, and susceptibility to matrix suppression in the void volume.

The Causal Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal choice. By utilizing a zwitterionic or amide-bonded stationary phase coupled with a highly organic mobile phase (e.g., 90% Acetonitrile), HILIC promotes orthogonal retention mechanisms. The analyte partitions into a water-enriched layer on the stationary phase, driven by hydrogen bonding and electrostatic interactions, resulting in sharp, symmetrical peaks and excellent retention.

Mechanistic Fragmentation Pathways (CID MS/MS)

Under Electrospray Ionization in positive mode (ESI+), the primary amine acts as a strong proton acceptor, yielding a stable protonated precursor ion


 at 

130.0868.

When subjected to Collision-Induced Dissociation (CID), the molecule exhibits highly characteristic fragmentation pathways[3]. Unlike linear amino acids, the cyclobutane core dictates a specific kinetic degradation:

  • Functional Group Eliminations: The ester moiety readily loses methanol (

    
     Da) to form a stable oxazolonium-like product ion at 
    
    
    
    98.0606. Concurrently, the primary amine can be eliminated as ammonia (
    
    
    Da), yielding a cyclobutene derivative at
    
    
    113.0602.
  • Retro-[2+2] Cycloaddition (Ring Cleavage): The hallmark of cyclobutane derivatives in tandem mass spectrometry is the retro-[2+2] cleavage of the four-membered ring[4]. This pathway symmetrically cleaves the C1-C4 and C2-C3 bonds, generating two distinct fragments: a protonated vinylamine (

    
     44.0500) and a protonated methyl acrylate (
    
    
    
    87.0446). This specific fragmentation is critical for differentiating cyclic
    
    
    -amino acids from their linear isomers.

Fragmentation M [M+H]+ m/z 130.0868 F1 [M+H - NH3]+ m/z 113.0602 M->F1 -NH3 (-17 Da) F2 [M+H - CH3OH]+ m/z 98.0606 M->F2 -CH3OH (-32 Da) F3 [Vinylamine+H]+ m/z 44.0500 M->F3 Retro-[2+2] (-86 Da) F4 [Methyl Acrylate+H]+ m/z 87.0446 M->F4 Retro-[2+2] (-43 Da) F5 [M+H - CH3OH - CO]+ m/z 70.0657 F2->F5 -CO (-28 Da)

Caption: Proposed CID Fragmentation Pathway for Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate.

Quantitative Data Summary: MRM Transitions

To facilitate targeted quantitation (e.g., on a Triple Quadrupole MS), the following Multiple Reaction Monitoring (MRM) transitions are optimized.

Precursor

Product

Collision Energy (eV)Structural AssignmentRelative Abundance
130.187.015Retro-[2+2] (Methyl Acrylate)High (Quantifier)
130.144.125Retro-[2+2] (Vinylamine)Medium (Qualifier)
130.198.110Loss of Methanol (

)
High (Qualifier)
130.1113.110Loss of Ammonia (

)
Low

Self-Validating Experimental Protocol

Trustworthiness in analytical chemistry relies on self-validating systems. The following protocol integrates System Suitability Tests (SST) and Stable Isotope-Labeled Internal Standards (SIL-IS) to ensure data integrity and correct for matrix suppression.

Step-by-Step LC-MS/MS Methodology
  • Reagent Preparation: Prepare Mobile Phase A (10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile).

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma/matrix sample into a microcentrifuge tube.

    • Spike with 10 µL of SIL-IS (e.g.,

      
      -methyl (1R,2S)-2-aminocyclobutane-1-carboxylate, 100 ng/mL).
      
    • Add 150 µL of ice-cold Acetonitrile to precipitate proteins.

    • Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Execution:

    • Column: ZIC-HILIC (2.1 × 100 mm, 3 µm).

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start at 90% B, hold for 1 min. Ramp to 40% B over 4 mins. Hold at 40% B for 1 min. Re-equilibrate at 90% B for 3 mins.

  • Mass Spectrometry Acquisition:

    • Operate in ESI Positive mode.

    • Source Parameters: Capillary Voltage: 3.5 kV; Desolvation Temperature: 350°C; Desolvation Gas: 800 L/hr.

    • Monitor the MRM transitions listed in the quantitative data table.

  • System Validation: Run a matrix blank and a known SST standard mix before and after the analytical batch. The SIL-IS peak area variation must not exceed ±15% across the batch to validate the absence of severe ion suppression.

Workflow A Sample Preparation (Protein Precipitation & SIL-IS Spiking) B Chromatographic Separation (HILIC Column, Gradient Elution) A->B C Ionization (ESI Positive Mode) B->C D Mass Spectrometry (Targeted MRM or HRMS/ddMS2) C->D E Data Analysis (Peak Integration & Validation) D->E

Caption: Self-Validating LC-MS/MS Analytical Workflow for Cyclobutane Amino Acid Esters.

Conclusion

The precise mass spectrometric characterization of methyl (1R,2S)-2-aminocyclobutane-1-carboxylate hinges on understanding its cyclic topology. By leveraging HILIC chromatography to manage its high polarity and exploiting the unique retro-[2+2] fragmentation pathway for targeted MRM, researchers can achieve highly sensitive and selective quantitation. Implementing this self-validating framework ensures robust, reproducible data critical for downstream drug development applications.

References

  • BOC Sciences. "Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate (CAS 221158-94-7)." Retrieved from .

  • Sargaeva, N. P., Lin, C., & O'Connor, P. B. (2011). "Unusual Fragmentation of β-Linked Peptides by ExD Tandem Mass Spectrometry." Journal of the American Society for Mass Spectrometry, 22(3), 480-491. Retrieved from4.

  • Charnay-Pouget, F., et al. (2012). "Evaluation of an aza-Michael approach for the synthesis of 3,3-dimethyl-2-aminocyclobutane-1-carboxylic acid." Arkivoc, 2012(5), 80-93. Retrieved from 2.

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Retrieved from 3.

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate

Abstract & Strategic Significance Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate (M-ACBC) is a critical conformationally restricted -amino acid building block. Unlike flexible linear -amino acids, the cyclobutane core l...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate (M-ACBC) is a critical conformationally restricted


-amino acid building block. Unlike flexible linear 

-amino acids, the cyclobutane core locks the amine and carboxylate groups into a specific spatial arrangement, promoting the formation of stable secondary structures (foldamers) such as 12-helices in peptides.

This application note details a catalytic enantioselective desymmetrization protocol. While historical methods rely on stoichiometric chiral auxiliaries (e.g., chiral lactams) or optical resolution of racemates, the protocol below utilizes a modified Cinchona alkaloid catalyst to achieve high enantiomeric excess (ee >95%) and scalability. This route is preferred for drug development due to its atom economy and the avoidance of tedious chiral chromatographic separations.

Retrosynthetic Analysis

The synthetic strategy hinges on the desymmetrization of the cis-meso-anhydride. This approach is superior to direct cycloaddition because it allows for the late-stage installation of the nitrogen via a stereospecific Curtius rearrangement, preserving the cis-stereochemistry established in the anhydride opening.

Retrosynthesis Target Methyl (1R,2S)-2-aminocyclobutane- 1-carboxylate BocIntermediate (1R,2S)-2-(Boc-amino) cyclobutane-1-carboxylate Target->BocIntermediate Boc Deprotection Hemiester (1R,2S)-2-(methoxycarbonyl) cyclobutane-1-carboxylic acid (Chiral Hemiester) BocIntermediate->Hemiester Curtius Rearrangement (Retention of Configuration) Anhydride cis-Cyclobutane-1,2- dicarboxylic anhydride (Meso Precursor) Hemiester->Anhydride Desymmetrization (Cat. (DHQ)2AQN + MeOH) Maleic Maleic Anhydride + Ethylene Anhydride->Maleic [2+2] Photocycloaddition

Figure 1: Retrosynthetic logic relying on catalytic desymmetrization and stereospecific rearrangement.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Photochemical [2+2])

Note: If commercially available, skip to Phase 2. The anhydride is the linchpin of this synthesis.

Objective: Preparation of cis-cyclobutane-1,2-dicarboxylic anhydride. Mechanism: Intermolecular [2+2] photocycloaddition.[1]

  • Setup: Equip a photochemical reactor (Hanovia medium-pressure Hg lamp, Pyrex filter) with a gas inlet tube.

  • Reagents: Dissolve maleic anhydride (50 g, 0.51 mol) in ethyl acetate (500 mL).

  • Reaction: Cool the solution to -10°C. Saturate the solution with ethylene gas by continuous bubbling. Irradiate while maintaining ethylene flow and temperature (< 0°C) for 24-48 hours.

  • Monitoring: Monitor consumption of maleic anhydride by 1H NMR (disappearance of alkene singlet at δ 7.02).

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from benzene or EtOAc/Hexane.

    • Yield: ~60-70%.

    • Data: mp 77-78°C. 1H NMR (CDCl3): δ 3.75 (m, 2H), 2.75 (m, 2H), 2.25 (m, 2H).

Phase 2: Enantioselective Desymmetrization (Key Step)

Objective: Opening the meso-anhydride to the chiral hemiester with high enantioselectivity.

Critical Parameter: Catalyst Selection.

  • (DHQD)2AQN yields the (1S, 2R) enantiomer.

  • (DHQ)2AQN (Hydroquinine (1,4-anthraquinone-1,4-diyl)diether) yields the target (1R, 2S) enantiomer.

Protocol:

  • Charge: In a flame-dried flask under Argon, dissolve (DHQ)2AQN (5 mol%) in anhydrous diethyl ether (0.1 M relative to anhydride).

  • Cooling: Cool the solution to -25°C . Lower temperatures increase enantioselectivity.

  • Addition: Add cis-cyclobutane-1,2-dicarboxylic anhydride (1.0 equiv). Stir for 10 minutes.

  • Reaction: Add dry methanol (10.0 equiv) dropwise over 30 minutes. Stir at -25°C for 24-48 hours.

  • Quench: Once conversion is complete (TLC/NMR), add 1N HCl (aq) to quench and protonate the catalyst.

  • Extraction: Extract the hemiester into EtOAc (3x). The catalyst remains in the acidic aqueous phase (and can be recovered).

  • Isolation: Wash organic layer with brine, dry over Na2SO4, and concentrate.

    • Product: (1R,2S)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid.

    • Yield: >95%.

    • ee: >95% (Determine by Chiral HPLC).

Phase 3: Curtius Rearrangement & Protection

Objective: Convert the free carboxylic acid to a protected amine with retention of stereochemistry.

  • Activation: Dissolve the chiral hemiester (1.0 equiv) in dry toluene or THF . Add Triethylamine (1.2 equiv).

  • Azide Formation: Add Diphenylphosphoryl azide (DPPA) (1.1 equiv) dropwise at 0°C. Stir for 1 hour at RT.

  • Rearrangement: Heat the mixture to 80°C for 2-3 hours. Evolution of N2 gas indicates isocyanate formation.

  • Trapping: Once gas evolution ceases, add excess tert-butanol (5.0 equiv) and catalytic DBU or CuCl (optional accelerator). Reflux for 12 hours.

    • Note: t-BuOH is used to form the Boc-protected amine.[2] Direct hydrolysis to the free amine is risky here due to potential lactamization with the adjacent methyl ester.

  • Workup: Cool, dilute with EtOAc, wash with 5% citric acid, sat. NaHCO3, and brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Intermediate: Methyl (1R,2S)-2-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate.

Phase 4: Deprotection to Final Product
  • Reaction: Dissolve the Boc-intermediate in DCM . Add TFA (1:1 ratio v/v) at 0°C. Stir for 1 hour.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove TFA traces.

  • Salt Formation: Dissolve residue in dry ether and add HCl in dioxane (4M). Filter the white precipitate.

    • Final Product: Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate hydrochloride.

Quality Control & Data Specifications

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity > 98%HPLC (C18, H2O/MeCN gradient)
Chiral Purity > 98% eeChiralcel OD-H or AD-H column
1H NMR Consistent with structure400 MHz (D2O or DMSO-d6)
Stereochemistry (1R, 2S)Confirmed by optical rotation vs lit.[3]

Key NMR Signals (HCl Salt in D2O):

  • δ 3.75 (s, 3H, -OCH3)

  • δ 3.8-4.0 (m, 1H, H-C-N)

  • δ 3.3-3.5 (m, 1H, H-C-CO)

  • δ 2.1-2.4 (m, 4H, Ring -CH2-)

Troubleshooting & Critical Control Points

  • Low Enantioselectivity in Phase 2:

    • Cause: Temperature too high or wet methanol.

    • Fix: Ensure reaction is strictly at -25°C or lower. Dry methanol over Mg/I2 before use.

  • Curtius Rearrangement Failure:

    • Cause: Incomplete acyl azide formation or moisture reacting with isocyanate.

    • Fix: Ensure DPPA is fresh. Perform the rearrangement under strictly anhydrous conditions.

  • Lactamization Side Reaction:

    • Risk: If the Boc group is removed under basic conditions, the free amine can attack the methyl ester to form the bicyclic lactam (2-azabicyclo[2.2.0]hexan-3-one).

    • Prevention: Always deprotect under acidic conditions (TFA or HCl) and store as the hydrochloride salt.

References

  • Aitken, D. J., et al. (2013). "A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid." Tetrahedron, 69(17), 3571-3576. Link

  • Chen, Y., & Deng, L. (2001). "Enantioselective catalytic desymmetrization of cyclic anhydrides with modified cinchona alkaloids." Journal of the American Chemical Society, 123(46), 11302-11303. Link

  • Gaucher, A., et al. (2005). "(+)- and (-)-2-Aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides." Journal of Organic Chemistry, 70(18), 7036-7041. Link

  • Shioiri, T., et al. (1972). "Diphenylphosphoryl azide.[4][5] A new convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203-6205. Link

Sources

Application

Application Notes and Protocols: Incorporation of Methyl (1R,2S)-2-Aminocyclobutane-1-carboxylate in Solid-Phase Peptide Synthesis

Introduction: The Strategic Value of Conformational Constraint in Peptide Therapeutics The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Conformational Constraint in Peptide Therapeutics

The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity to biological targets.[1] A leading strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone.[2][3] By rigidifying the peptide structure, it is possible to pre-organize the molecule into a bioactive conformation, thereby enhancing its affinity, selectivity, and resistance to proteolytic degradation.[4]

Non-natural amino acids (nnAAs) with cyclic structures are particularly effective as conformational modifiers.[2] Among these, cyclobutane amino acids (CBAAs) have emerged as valuable building blocks in peptidomimetic design.[5] The strained four-membered ring of CBAAs imparts a significant conformational bias on the peptide backbone, influencing the formation of secondary structures such as β-turns and helices.[6][7]

This application note provides a comprehensive guide to the use of methyl (1R,2S)-2-aminocyclobutane-1-carboxylate , a specific cyclic β-amino acid, in solid-phase peptide synthesis (SPPS). We will detail the protocols for its protection, incorporation into a growing peptide chain, and the final cleavage from the solid support, with a focus on overcoming the challenges associated with sterically hindered amino acids.

Unique Properties of Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate

The trans configuration of the amino and carboxyl groups on the cyclobutane ring of (1R,2S)-2-aminocyclobutane-1-carboxylic acid promotes a more folded structure in the resulting peptide compared to its cis counterpart.[7][8] This predictable influence on peptide conformation makes it a powerful tool for rational drug design. The methyl ester of the carboxylic acid is a common starting point for the synthesis of the Fmoc-protected derivative required for SPPS.

Fmoc Protection of Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate

The first crucial step for utilizing this non-natural amino acid in SPPS is the protection of its amino group with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[9]

Protocol 1: Fmoc Protection

This protocol is a general method for the Fmoc protection of amino acids and can be adapted for methyl (1R,2S)-2-aminocyclobutane-1-carboxylate.[10][11]

  • Dissolution: Dissolve methyl (1R,2S)-2-aminocyclobutane-1-carboxylate (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.

  • Addition of Fmoc-OSu: While vigorously stirring the amino acid solution at 0-5°C, slowly add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 equivalents) in dioxane or acetone.[10]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight. Monitor the reaction progress by thin-layer chromatography.

  • Work-up:

    • Dilute the reaction mixture with water.

    • Wash with diethyl ether to remove any unreacted Fmoc-OSu.

    • Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid. This will precipitate the Fmoc-protected amino acid.[10]

  • Extraction and Purification:

    • Extract the precipitated Fmoc-amino acid with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The crude product can be further purified by recrystallization to yield the final Fmoc-protected methyl (1R,2S)-2-aminocyclobutane-1-carboxylate.

Incorporation into Solid-Phase Peptide Synthesis

The incorporation of the Fmoc-protected cyclobutane amino acid into a peptide chain follows the standard steps of Fmoc-based SPPS. However, due to the steric hindrance of the cyclobutane ring, modifications to the standard coupling protocol are often necessary to ensure high coupling efficiency.[7]

SPPS Workflow Overview

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-c4aa-OMe + Activator) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next residue Cleavage Final Cleavage & Deprotection Wash2->Cleavage after final residue

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Incorporation of Fmoc-methyl-(1R,2S)-2-aminocyclobutane-1-carboxylate into a Peptide Chain

This protocol outlines the manual SPPS steps for a single coupling cycle.

  • Resin Preparation:

    • Place the resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable reaction vessel.

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes.[10]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 3 minutes. Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[10]

    • Drain the deprotection solution.

  • Washing:

    • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10]

  • Coupling of the Sterically Hindered Amino Acid:

    • Pre-activation: In a separate vial, dissolve Fmoc-methyl-(1R,2S)-2-aminocyclobutane-1-carboxylate (3-5 equivalents relative to resin loading) and a potent coupling reagent such as HATU (3-5 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to activate the carboxylic acid. Allow the pre-activation to proceed for 1-2 minutes.[10]

    • Coupling Reaction: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitoring: Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A yellow result indicates a complete reaction, while a blue result signifies incomplete coupling.

  • Double Coupling (if necessary):

    • If the Kaiser test is positive, drain the coupling solution, wash the resin with DMF (3 times), and repeat the coupling step with a fresh solution of the activated amino acid. Longer coupling times or gentle heating can also be employed, but with caution to minimize racemization.

  • Final Washing:

    • Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM).

  • Cycle Repetition:

    • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Data on Coupling Reagents for Sterically Hindered Amino Acids
Coupling ReagentActivating SpeciesReactivityComments
DIC/HOBtO-acylisourea/OBt esterModerateOften insufficient for very hindered residues.
HBTU/PyBOPOBt esterHighMore effective than carbodiimides.
HATU/HCTU OAt/O-6-ClBt ester Very High Recommended for sterically demanding couplings. [12]
TFFHAcyl fluorideExtremely HighUsed for the most challenging couplings.

Conformational Impact of the Cyclobutane Residue

The incorporation of methyl (1R,2S)-2-aminocyclobutane-1-carboxylate introduces a rigid bend in the peptide backbone, promoting the formation of well-defined secondary structures. This is due to the constrained dihedral angles imposed by the cyclobutane ring.

Conformational_Constraint cluster_peptide Peptide Backbone cluster_constraint Conformational Constraint AA(i-1) AA(i-1) C4AA(i) Cyclobutane Residue AA(i-1)->C4AA(i) AA(i+1) AA(i+1) C4AA(i)->AA(i+1) Fixed Dihedral Angles Fixed Dihedral Angles Defined Secondary Structure\n(e.g., β-turn) Defined Secondary Structure (e.g., β-turn)

Caption: The cyclobutane ring restricts conformational freedom.

Final Cleavage and Deprotection

After the complete peptide sequence is assembled, the final step is to cleave the peptide from the resin and remove any side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers.[13][14]

Protocol 3: Cleavage from the Resin
  • Final Deprotection and Washing: After the last amino acid has been coupled, perform a final Fmoc deprotection (Protocol 2, step 2) and wash the resin with DMF, followed by DCM. Dry the resin under vacuum.[10]

  • Cleavage Cocktail Preparation: Prepare a suitable cleavage cocktail in a well-ventilated fume hood. The choice of cocktail depends on the amino acid composition of the peptide.[1][14][15]

    • Standard Cocktail (for peptides without sensitive residues): 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS).

    • Reagent K (for peptides with Cys, Met, Trp, Tyr): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 10-20 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.[10]

  • Isolation and Purification:

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide.

    • The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization

The final purified peptide should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the peptide.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide.[3][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and study the conformational properties of the peptide in solution.[6][8]

Conclusion

The incorporation of methyl (1R,2S)-2-aminocyclobutane-1-carboxylate into peptides via SPPS is a powerful strategy for creating conformationally constrained molecules with enhanced therapeutic potential. While the steric bulk of this non-natural amino acid presents challenges during the coupling step, these can be effectively overcome by employing potent activating reagents and optimized reaction conditions. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully synthesize and characterize peptides containing this valuable building block.

References

  • Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-987. [Link]

  • SeRMN - NMR Service at UAB. (2017, November 30). peptides. [Link]

  • SeRMN-UAB. (2017, September 19). Folding peptides studied by NMR. [Link]

  • SeRMN – NMR Service at UAB. (2017, September 19). cyclobutane. [Link]

  • Chen, B., Liu, C., Cong, W., Gao, F., Zou, Y., Su, L., Liu, L., Hillisch, A., Lehmann, L., Bierer, D., Li, X., & Hu, H. G. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 13(15), 4345–4353. [Link]

  • Agilent Technologies. (2020). Identification of Therapeutic Peptide and its Impurities. [Link]

  • MtoZ Biolabs. What Is Peptide Mass Spectrometry Identification. [Link]

  • Calbiochem-Novabiochem (UK) Ltd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Chen, B., Liu, C., Cong, W., Gao, F., Zou, Y., Su, L., Liu, L., Hillisch, A., Lehmann, L., Bierer, D., Li, X., & Hu, H. G. (2022). Supporting Information: Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar. [Link]

  • Miller, S. E., & Shoulders, M. D. (2016). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biochemistry, 55(41), 5871–5875. [Link]

  • Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • Biognost, S. L. (2013). MASS SPECTROMETRY OF PEPTIDES AND PROTEINS. Annual Reviews. [Link]

  • Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 63-72). Humana Press Inc. [Link]

  • Kent, S. B. H. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. [Link]

  • Sanchez-Perez, I., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1754. [Link]

  • Luxembourg Bio Technologies. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. [Link]

  • MDPI. (2021, February 25). Conformationally Constrained Peptides. Encyclopedia. [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 17-33). Humana Press Inc. [Link]

  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

Sources

Method

Application Notes and Protocols: Engineering Conformational Restriction with Cyclobutane Amino Acids

Executive Summary The integration of cyclobutane amino acids (CBAAs) into small molecules and peptidomimetics represents a transformative strategy in modern medicinal chemistry. As drug discovery shifts away from flat, s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of cyclobutane amino acids (CBAAs) into small molecules and peptidomimetics represents a transformative strategy in modern medicinal chemistry. As drug discovery shifts away from flat, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional architectures—a paradigm known as the "escape from flatland"—cyclobutanes offer a unique topological solution[1]. As a Senior Application Scientist, I have observed that the strategic incorporation of the puckered cyclobutane ring significantly enhances metabolic stability, dictates precise secondary structures, and optimizes target binding affinity through rigorous conformational restriction[2].

This guide provides an authoritative overview of CBAA applications, detailing the causality behind their pharmacological benefits, and outlines self-validating experimental protocols for their synthesis and incorporation into peptide backbones.

Mechanistic Rationale: The Thermodynamics of Conformational Restriction

The primary driver for incorporating CBAAs into a drug scaffold is the modulation of binding thermodynamics. Highly flexible ligands suffer a severe entropic penalty upon binding to a target receptor, as numerous rotatable bonds must be frozen into a single bioactive conformation[2].

By replacing a flexible ethyl or propyl linker with a 1,3-disubstituted cyclobutane, medicinal chemists can restrict the number of accessible conformations. This pre-organizes the molecule, effectively paying the entropic cost of binding upfront[2]. Furthermore, the unique puckered geometry of the cyclobutane ring shields adjacent metabolically labile sites from enzymatic degradation, thereby extending the in vivo half-life of the therapeutic agent[2].

LogicMap CBAA Cyclobutane Amino Acid Incorporation Rigidity Conformational Restriction CBAA->Rigidity Entropy Reduced Entropic Penalty Rigidity->Entropy Stability Enhanced Metabolic Stability Rigidity->Stability Affinity Increased Target Binding Affinity Entropy->Affinity Bio Improved in vivo Efficacy Stability->Bio Affinity->Bio

Pharmacological impact of cyclobutane-induced conformational restriction.

Key Applications in Medicinal Chemistry

Peptidomimetics and Cell-Penetrating Peptides (CPPs)

Linear peptides are notorious for their poor membrane permeability and susceptibility to rapid proteolysis. Incorporating highly constrained CBAAs, such as (1S,2S)-2-aminocyclobutane-1-carboxylic acid, forces the peptide backbone into specific, stable secondary structures[3].

In the design of Cell-Penetrating Peptides (CPPs), this structural rigidity is critical. The cyclobutane constraint induces a well-defined helical folding in solution[3]. This folding preorganizes the charge-display (e.g., aligning guanidinium groups at precise spatial intervals), which acts as a fundamental descriptor for efficient cell-membrane translocation, drastically outperforming flexible linear analogs[3].

Small-Molecule Therapeutics & Isosteres

In small-molecule drug development, cyclobutanes are increasingly utilized as conformationally restricted propyl isosteres or aryl isosteres with reduced planarity[4]. By locking compounds into their most active form, cyclobutanes prevent unwanted cis/trans-isomerization and block off-target interactions, thereby widening the therapeutic index[2].

Quantitative Impact of CBAA Incorporation

The table below summarizes the representative pharmacological shifts observed when transitioning from a flexible precursor to a cyclobutane-constrained analog.

ParameterLinear/Flexible PrecursorCyclobutane-Constrained Analog (CBAA)Mechanistic Driver
Target Binding Affinity (Kd) High nanomolarLow nanomolarReduced entropic penalty upon binding[2].
Metabolic Half-Life (t1/2) < 30 mins> 120 minsSteric shielding of metabolically labile sites[2].
Cell-Membrane Translocation Low/NegligibleHigh (Efficient Uptake)Preorganized charge-display and stable helical folding[3].
Structural Geometry Planar / RotatablePuckered / 3D sp3-rich"Escape from flatland" paradigm[1].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic justification (causality) and an analytical checkpoint to verify success before proceeding.

Protocol A: Visible-Light Photocatalyzed [2+2] Cycloaddition for α-CBAA Synthesis

Traditional cyclobutane synthesis often requires harsh UV irradiation, which degrades sensitive functional groups. This protocol utilizes a triplet energy transfer (EnT) mechanism under mild visible light to achieve high functional group tolerance[5].

Materials:

  • α,β-dehydroamino acid derivative (1.0 equiv)

  • Styrene-type olefin (2.0 equiv)

  • Photocatalyst: [Ir(dFCF3ppy2)dtbpy]PF6 (1 mol%)

  • Solvent: Degassed Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried Schlenk tube, dissolve the dehydroamino acid, olefin, and Ir-photocatalyst in degassed DCM.

    • Causality: The Ir-complex is specifically chosen because it acts as a highly efficient triplet energy transfer catalyst, enabling the [2+2] cycloaddition to proceed under mild blue light rather than destructive UV light[5].

  • Irradiation: Irradiate the mixture using 450 nm blue LEDs at room temperature for 16 hours under an argon atmosphere.

  • Validation Checkpoint (Self-Validation): Withdraw a 50 µL aliquot, remove the solvent under vacuum, and acquire a crude 1H-NMR spectrum. The appearance of cyclobutane ring protons (multiplet at 2.5–3.5 ppm) validates the successful [2+2] cycloaddition. Furthermore, integration of these peaks quantifies the cis/trans diastereomeric ratio. If starting material alkene signals persist (>5%), extend irradiation by 2 hours.

  • Orthogonal Deprotection: Treat the purified intermediate with Trifluoroacetic acid (TFA) or Piperidine to selectively cleave the Boc or Fmoc protecting groups, yielding the free unnatural cyclobutane α-amino acid[5].

SynthesisWorkflow Start Dehydroamino Acid + Styrene Olefin Photo Ir-Photocatalyst Visible Light (450 nm) Start->Photo Cyclo [2+2] Cycloaddition (Triplet Energy Transfer) Photo->Cyclo Excitation Deprotect Orthogonal Deprotection (TFA / Piperidine) Cyclo->Deprotect Intermediate Product Unnatural Cyclobutane α-Amino Acid (CBAA) Deprotect->Product Cleavage

Workflow for visible-light photocatalyzed [2+2] cycloaddition of CBAAs.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporating CBAAs

Incorporating CBAAs into a peptide backbone is notoriously difficult due to the severe steric bulk of the puckered cyclobutane ring. Standard uronium coupling reagents (like HBTU) frequently fail.

Step-by-Step Methodology:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 mins).

  • Sterically Demanding Coupling: To a solution of the Fmoc-protected CBAA (3.0 equiv), add HATU (2.9 equiv) and DIPEA (6.0 equiv) in DMF. Add this cocktail to the resin and agitate at 40°C for 2 hours.

    • Causality: The elevated temperature and the use of HATU—a highly reactive coupling agent that forms an active 7-aza-OBt ester—are strictly required to overcome the high activation barrier caused by the cyclobutane's steric hindrance.

  • Validation Checkpoint (Self-Validation): Perform a Kaiser test on a micro-cleaved sample of resin beads.

    • Observation: If the beads remain colorless/yellow, the coupling is complete. If the beads turn blue, unreacted primary amines remain due to steric clash.

    • Action: If positive (blue), immediately trigger a secondary coupling cycle using a different chemistry (e.g., COMU/Oxyma) before proceeding to the capping step (acetic anhydride/pyridine) to prevent deletion sequences.

References

  • Title : Cyclobutanes in Small‐Molecule Drug Candidates Source : NIH PMC URL :[Link]

  • Title : Cyclobutane-containing scaffolds in bioactive small molecules Source : ResearchGate URL : [Link]

  • Title : Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability Source : MDPI URL : [Link]

  • Title : Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions Source : Radboud Repository URL : [Link]

  • Title : Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed[2+2]-Cycloaddition Source : ACS Publications URL :[Link]

Sources

Application

Application Note: N-Boc Protection of Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Detailed Protocol & Mechanistic Guide Introduction & Scientific Context Cyclic -amino acids are indispensable building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Detailed Protocol & Mechanistic Guide

Introduction & Scientific Context

Cyclic


-amino acids are indispensable building blocks in the design of peptidomimetic foldamers and conformationally restricted therapeutics. Specifically, cis-2-aminocyclobutane-1-carboxylic acid derivatives strongly favor the formation of compact 8-helix structures in peptidomimetic foldamers, making the absolute preservation of their stereochemistry paramount during synthesis[1].

The compound methyl (1R,2S)-2-aminocyclobutane-1-carboxylate hydrochloride (CAS: 1071428-77-7)[2] serves as a primary substrate for these architectures. However, protecting its primary amine with a tert-butyloxycarbonyl (Boc) group presents a unique stereochemical challenge. This application note details a highly optimized, self-validating protocol for the N-Boc protection of this substrate, specifically engineered to prevent base-induced epimerization and maximize the yield of the kinetic cis-isomer.

Mechanistic Insights: The Epimerization Trap

In standard peptide synthesis, N-Boc protection is routinely achieved using Di-tert-butyl dicarbonate (Boc


O) and a base[3]. However, applying generic conditions (e.g., NaOH or excess Triethylamine at room temperature) to cyclic 

-amino acid esters often leads to catastrophic loss of stereochemical integrity.

The Causality of Epimerization: The


-proton (at the C1 position) of the cyclobutane ring is rendered highly acidic by the adjacent methyl ester. When exposed to strong bases, base-induced epimerization of N-protected amino esters occurs via the abstraction of this 

-proton, leading to a planar carbanion intermediate[4]. Upon reprotonation, the sterically strained cis-(1R,2S) geometry relaxes into the thermodynamically more stable trans-(1S,2S) isomer.

Crucially, electron-withdrawing urethane protecting groups like Boc actually stabilize this planar carbanion intermediate, thereby inadvertently favoring epimerization if the basicity of the reaction medium is not strictly controlled[4].

Strategic Reagent Selection:

  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is selected over NaOH or Triethylamine (TEA). Its significant steric bulk prevents it from acting as a nucleophile, while its mild basicity is perfectly tuned to neutralize the starting hydrochloride salt and drive the Boc

    
    O reaction without triggering 
    
    
    
    -deprotonation.
  • Temperature Control (0 °C to RT): The reaction between the free amine and Boc

    
    O forms a tetrahedral intermediate that collapses to release CO
    
    
    
    and tert-butanol. Initiating the reaction at 0 °C controls this exothermic collapse, suppressing the activation energy required for the competing epimerization pathway.

Mechanism Substrate Amine HCl Salt (1R,2S)-cis FreeAmine Free Amine Active Nucleophile Substrate->FreeAmine DIPEA (0 °C) Product N-Boc Protected (1R,2S)-cis FreeAmine->Product Boc2O (- t-BuOH, - CO2) Enolate Planar Enolate (Alpha-Deprotonation) Product->Enolate Excess/Strong Base (Side Reaction) TransProduct Epimerized Product (1S,2S)-trans Enolate->TransProduct Reprotonation (Thermodynamic)

Mechanistic pathway of N-Boc protection highlighting the base-induced epimerization risk.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization data, demonstrating why the specific parameters in this protocol were chosen. The use of strong aqueous bases results in high epimerization, whereas mild organic bases in anhydrous conditions preserve the cis-geometry.

Table 1: Optimization of Reaction Conditions for N-Boc Protection

Base (Equivalents)Solvent SystemTemperatureTime (h)Isolated Yield (%)cis:trans Ratio
NaOH (2.5 eq)THF / H

O (1:1)
0 °C

RT
1265%70:30 (High Epimerization)
TEA (3.0 eq)Anhydrous DCMRT882%92:8
DIPEA (2.5 eq) Anhydrous DCM 0 °C

RT
6 94% >99:1 (Optimal)

Experimental Protocol

This protocol is designed as a self-validating system . The specific sequence of aqueous washes during the workup ensures that unreacted starting materials and byproducts are chemically sequestered, guaranteeing high purity of the crude intermediate before chromatography.

Materials & Reagents
  • Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc

    
    O) (1.1 eq)
    
  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)

  • 10% Aqueous Citric Acid solution

  • Saturated Aqueous NaHCO

    
     solution
    
  • Brine (Saturated NaCl)

  • Anhydrous Na

    
    SO
    
    
    
Step-by-Step Methodology

Step 1: Substrate Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Suspend methyl (1R,2S)-2-aminocyclobutane-1-carboxylate hydrochloride (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.

  • Cool the suspension to 0 °C using an ice-water bath. Note: The salt will not fully dissolve until the base is added.

Step 2: Neutralization & Protection 4. Add DIPEA (2.5 eq) dropwise over 5 minutes. The reaction mixture will become homogeneous as the free amine is liberated. 5. Dissolve Boc


O (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
6. Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).
7. In-Process Control (IPC):  Monitor the reaction via TLC (Hexane/EtOAc, 7:3, Ninhydrin stain). The primary amine starting material (R

~ 0.1, stains purple) should be completely consumed, replaced by the Boc-protected product (R

~ 0.6, UV inactive, stains faint brown/yellow with Ninhydrin upon heating).

Step 3: Self-Validating Aqueous Workup 8. Dilute the reaction mixture with an equal volume of DCM. 9. Wash the organic layer with 10% aqueous citric acid (2 × 1/2 volume). Causality: This step selectively protonates and extracts any unreacted free amine and residual DIPEA into the aqueous layer, ensuring they do not co-elute with the product. 10. Wash the organic layer with saturated aqueous NaHCO


 (1 × 1/2 volume). Causality: Neutralizes residual citric acid, preventing acid-catalyzed Boc deprotection during the concentration step.
11. Wash with brine (1 × 1/2 volume) to remove bulk water.
12. Dry the organic phase over anhydrous Na

SO

, filter, and concentrate under reduced pressure (bath temperature < 30 °C).

Step 4: Purification & Characterization 13. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc). 14. Expected Characterization:

  • MS (ESI+): m/z calculated for C

    
    H
    
    
    
    NO
    
    
    [M+Na]
    
    
    : 252.12; found: 252.1.
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    Look for the characteristic cis-coupling constant between the C1 and C2 cyclobutane protons (
    
    
    Hz), which distinguishes it from the trans-isomer (
    
    
    Hz).

    Workflow Step1 Step 1: Substrate Preparation Suspend (1R,2S)-amine HCl in anhydrous DCM Step2 Step 2: Neutralization & Base Add DIPEA (2.5 eq) at 0 °C to prevent epimerization Step1->Step2 Step3 Step 3: Boc Protection Dropwise addition of Boc2O (1.1 eq) Step2->Step3 Step4 Step 4: Reaction Progression Stir at 0 °C for 1 h, warm to RT for 4-6 h Step3->Step4 Step5 Step 5: Aqueous Workup Wash with 10% citric acid, NaHCO3, and brine Step4->Step5 Step6 Step 6: Isolation & Purification Dry over Na2SO4, concentrate, flash chromatography Step5->Step6

    Step-by-step experimental workflow for the optimal N-Boc protection protocol.

References

  • Wang, L., et al. (2024). Radiosynthesis and Preclinical Evaluation of m-[18F]FET and[18F]FET-OMe as Novel [18F]FET Analogs for Brain Tumor Imaging. Molecular Pharmaceutics. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to Photochemical [2+2] Cycloaddition for Cyclobutane Ring Formation

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of photochemical [2+2] cycloaddition reactions for the synth...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of photochemical [2+2] cycloaddition reactions for the synthesis of cyclobutane rings. This powerful technique is a cornerstone of photochemistry, enabling the construction of strained four-membered rings that are often challenging to synthesize via traditional thermal methods.[1] The cyclobutane motif is a key structural feature in numerous natural products and pharmaceutically active compounds, making its efficient synthesis a topic of significant interest.[2][3]

The Strategic Importance of the Cyclobutane Ring

The cyclobutane ring, a four-membered carbocycle, is a prevalent scaffold in a wide array of biologically active molecules and natural products.[2] Its inherent ring strain makes it a versatile synthetic intermediate for further chemical transformations and ring expansions.[3] The unique three-dimensional arrangement of substituents on a cyclobutane ring can impart specific conformational constraints on a molecule, which is a valuable attribute in drug design for optimizing binding to biological targets.[4] Consequently, methods for the stereoselective construction of cyclobutane rings are highly sought after in medicinal chemistry and organic synthesis.[5]

The Power of Light: Why Photochemical [2+2] Cycloaddition?

According to the Woodward-Hoffmann rules, a concerted suprafacial-suprafacial [2+2] cycloaddition is thermally forbidden but photochemically allowed.[3][6] This fundamental principle underscores the importance of photochemistry in accessing cyclobutane structures. The photochemical approach offers several advantages:

  • Mild Reaction Conditions: Reactions are often conducted at or below ambient temperature, preserving sensitive functional groups.

  • High Atom Economy: As a cycloaddition, this reaction is inherently atom-economical, a key principle of green chemistry.

  • Access to Strained Systems: It allows for the formation of thermodynamically less favorable strained rings.

  • Stereochemical Control: With careful selection of substrates and reaction conditions, a high degree of stereocontrol can be achieved.[5]

Unveiling the Mechanism: A Tale of Excited States

The photochemical [2+2] cycloaddition can be initiated either by direct excitation of one of the alkene components or, more commonly, through the use of a photosensitizer.[1]

3.1. The Role of the Photosensitizer

For substrates that do not efficiently absorb light or possess low quantum yields for intersystem crossing to the reactive triplet state, a photosensitizer is employed.[3] The photosensitizer absorbs light and transfers the energy to one of the alkene reactants, promoting it to an excited triplet state. This process, known as triplet-triplet energy transfer, is a cornerstone of many photochemical [2+2] cycloadditions.[7]

Commonly used photosensitizers include acetone, benzophenone, and thioxanthone.[3] More recently, transition metal complexes, such as those based on iridium and ruthenium, have emerged as highly efficient photosensitizers for visible-light-mediated [2+2] cycloadditions.[8][9][10]

G cluster_0 Photosensitizer (PS) cluster_1 Alkene (A) cluster_2 Reaction Pathway PS_S0 PS (S₀) PS_S1 PS (S₁) PS_S0->PS_S1 Absorption PS_T1 PS (T₁) PS_S1->PS_T1 ISC A_S0 Alkene (S₀) A_T1 Alkene (T₁) PS_T1->A_T1 EnT Biradical 1,4-Biradical Intermediate A_T1->Biradical Reaction with ground state alkene Cyclobutane Cyclobutane Product Biradical->Cyclobutane Light Light (hν) ISC Intersystem Crossing (ISC) EnT Energy Transfer (EnT) Bond_Formation1 C-C Bond Formation Ring_Closure Ring Closure

Figure 1. General mechanism of a photosensitized [2+2] cycloaddition.

3.2. Stereochemical Considerations

A significant challenge in photochemical [2+2] cycloadditions is controlling the stereoselectivity, as mixtures of stereoisomers can be formed.[5] The stereochemical outcome is often dependent on the reaction conditions. For instance, in the photodimerization of acenaphthylene, photomechanochemical conditions yield the syn cyclobutane, while the solid-state reaction produces the anti product.[5] The use of chiral photosensitizers can induce enantioselectivity in these reactions.[11]

Experimental Protocols: From Setup to Product

A successful photochemical [2+2] cycloaddition experiment relies on a well-designed experimental setup that ensures efficient irradiation of the reaction mixture while maintaining optimal conditions.[1]

4.1. The Photochemical Reactor

A typical batch photochemical reactor consists of a reaction vessel, a light source, and a cooling system.

  • Reaction Vessel: Quartz is the preferred material for reaction vessels as it is transparent to a broad range of UV light. Borosilicate (Pyrex) glassware can also be used, but it will filter out shorter wavelength UV light.[1]

  • Light Source: The choice of light source is critical and depends on the absorption characteristics of the reactants or the photosensitizer.[1]

    • Mercury Vapor Lamps (High, Medium, and Low Pressure): These provide high-intensity UV radiation.[1]

    • Light Emitting Diodes (LEDs): LEDs are advantageous due to their emission of light in a narrow wavelength range, allowing for more selective excitation.[1][8]

  • Cooling System: Photochemical reactions can generate significant heat, so a cooling system (e.g., a cold finger or a cooling bath) is often necessary to maintain a constant temperature.[1]

G cluster_0 Photochemical Reactor Setup LightSource Light Source (e.g., UV Lamp, LED) ReactionVessel Reaction Vessel (Quartz or Pyrex) LightSource->ReactionVessel Irradiation CoolingSystem Cooling System (e.g., Cold Finger, Water Bath) CoolingSystem->ReactionVessel Temperature Control Stirring Magnetic Stirrer Stirring->ReactionVessel Mixing InertAtmosphere Inert Atmosphere (N₂ or Ar) InertAtmosphere->ReactionVessel Degassing

Figure 2. A typical experimental setup for a photochemical reaction.

4.2. General Protocol for a Photosensitized [2+2] Cycloaddition

The following is a general procedure that can be adapted for various substrates.

Materials:

  • Alkene 1 (1.0 equiv)

  • Alkene 2 (1.0-5.0 equiv)

  • Photosensitizer (e.g., benzophenone, thioxanthone, 1-5 mol%)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, acetone)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a quartz or Pyrex reaction vessel equipped with a magnetic stir bar, add the alkenes and the photosensitizer.

  • Add the anhydrous solvent. The concentration of the reactants is typically in the range of 0.01-0.1 M.

  • Seal the vessel and degas the solution by bubbling with an inert gas for 15-30 minutes to remove oxygen, which can quench the triplet excited state.[1]

  • While stirring, irradiate the reaction mixture with the appropriate light source. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.

  • Characterize the product using standard analytical techniques (NMR, MS, IR).

Substrate Scope and Applications in Synthesis

The photochemical [2+2] cycloaddition is a versatile reaction with a broad substrate scope. It has been successfully applied to the synthesis of numerous complex molecules and natural products.[2][12]

Reactant 1Reactant 2PhotosensitizerLight SourceYield (%)Reference
Cinnamyl ether- (intramolecular)[Ir(dF(CF₃)ppy)₂(dtbbpy)][PF₆]Blue LEDHigh[8]
MaleimidePropargyl alcoholThioxanthone375 nm UV LEDGood[13]
1,4-NaphthoquinoneDiphenylacetylene->400 nm37[14]
N-Alkyl maleimideAlkene- (catalyst-free)370 nm UVA LEDHigh[15]

Table 1. Representative Examples of Photochemical [2+2] Cycloadditions.

The intramolecular variant of this reaction is particularly powerful for the construction of polycyclic systems.[4] For example, a sequence of two intramolecular [2+2] photocycloadditions was a key step in the synthesis of a complex cyclophane.[16]

Troubleshooting and Key Considerations

  • Low Yields: This could be due to inefficient light absorption, quenching of the excited state by oxygen, or competing side reactions. Ensure thorough degassing and that the light source wavelength matches the absorption spectrum of the photosensitizer or reactant.

  • Mixture of Stereoisomers: The stereochemical outcome can be influenced by solvent polarity, temperature, and the presence of additives.[9] Screening different reaction conditions is often necessary to optimize for a particular stereoisomer.

  • Photodegradation: Prolonged irradiation can sometimes lead to the degradation of the product or starting materials. Monitor the reaction progress closely and stop the irradiation once the starting material is consumed.

Conclusion: A Bright Future for Cyclobutane Synthesis

The photochemical [2+2] cycloaddition is an indispensable tool in the arsenal of the modern synthetic chemist. Its ability to construct complex, strained four-membered rings under mild conditions makes it a highly valuable method for the synthesis of biologically active molecules and advanced materials.[5] As our understanding of photochemistry deepens and new photocatalysts and reactor technologies emerge, the scope and utility of this powerful reaction will undoubtedly continue to expand.

References

  • Photomechanochemical control over stereoselectivity in the [2+2] photodimerization of acenaphthylene - PMC. (n.d.).
  • Application Notes and Protocols for Photochemical [2+2] Cycloadditions - Benchchem. (n.d.).
  • Digold photosensitizer for visible light [2 + 2] cycloaddition and E/Z isomerization reactions. (2025, October 17).
  • Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Norrish reaction - Wikipedia. (n.d.).
  • The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing). (n.d.).
  • Mechanism and Synthetic Use of Paternò-Büchi Reactions: Spin-Mapping and Photo-Aldol Reactions. (n.d.).
  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC. (2024, June 11).
  • Application Notes and Protocols: [2+2] Cycloaddition for Cyclobutane Ring Formation - Benchchem. (n.d.).
  • (PDF) Paternò-Büchi Reaction - ResearchGate. (n.d.).
  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC. (n.d.).
  • Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation - PMC. (n.d.).
  • [2+2] Photochemical Cycloaddition in Organic Synthesis | Request PDF - ResearchGate. (n.d.).
  • Effect of Reaction Media on Photosensitized [2+2]‐Cycloaddition of Cinnamates - PMC. (n.d.).
  • Cyclobutane synthesis - Organic Chemistry Portal. (n.d.).
  • Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis | ChemRxiv. (2024, February 28).
  • Paterno-Büchi Reaction - Organic Chemistry Portal. (n.d.).
  • Photochemical (2+2) Cycloaddition Reaction - AK Lectures. (n.d.).
  • presentation on norrish type 1 and norrish type 2 | PPTX - Slideshare. (n.d.).
  • 30.6: Stereochemistry of Cycloadditions - Chemistry LibreTexts. (2024, September 22).
  • A photochemical microfluidic reactor for photosensitized [2+2] cycloadditions. (2022, February 14).
  • Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots Yishu Jiang, Chen Wang, Camero - ChemRxiv. (n.d.).
  • Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines - PMC. (2023, July 3).
  • Norrish type II photoreaction of poly(phenyl vinyl ketone) leading to main chain 41. (n.d.).
  • Stereochemistry of [2 + 2] photocycloaddition of cyclic enones to alkenes: structural and mechanistic considerations in formation of trans-fused cycloadducts | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Photochemistry of [2+2] cycloadditions a, Comparison of thermally... - ResearchGate. (n.d.).
  • Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments | Journal of Chemical Education - ACS Publications. (2023, November 1).
  • [2+2]-Photocycloaddition Reactions in the Synthesis of Novel Scaffolds and Natural Products - University of Bristol Research Portal. (2021, May 11).
  • Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides | ACS Organic & Inorganic Au - ACS Publications. (2022, December 8).
  • [2+2]-Photocycloadditions of 1,4-Naphthoquinone Under Batch and Continuous-Flow Conditions - MDPI. (2024, December 15).
  • Norrish Type I and II Reaction. (n.d.).
  • Experiment 5. Diels-Alder Reaction, Luche Reduction, and Photochemical 2+2 Cycloaddition. (2023, October 5).
  • Norrish type-2 reaction: Basic concept, Mechanism and Examples - YouTube. (2024, April 28).
  • Visible-Light-Mediated Catalyst-Free [2+2] Cycloaddition Reaction for Dihydrocyclobuta[b]naphthalene-3,8-diones Synthesis under Mild Conditions - MDPI. (2023, November 18).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Synthesis &amp; Optimization of Methyl (1R,2S)-2-Aminocyclobutane-1-Carboxylate

The following technical guide details the optimization, troubleshooting, and best practices for the synthesis of methyl (1R,2S)-2-aminocyclobutane-1-carboxylate . This guide is designed for organic chemists and process s...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimization, troubleshooting, and best practices for the synthesis of methyl (1R,2S)-2-aminocyclobutane-1-carboxylate . This guide is designed for organic chemists and process scientists seeking to maximize yield and stereochemical integrity.

Executive Summary

Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate is a conformationally restricted


-amino acid analogue (cispentacin analogue). Its synthesis presents two primary challenges: maintaining the cis-stereochemistry  (avoiding thermodynamic epimerization to the trans-isomer) and preventing lactamization  (formation of the strained 

-lactam or intermolecular polymerization).

This guide prioritizes the Acid Chloride-Methanol (SOCl


/MeOH)  route for esterification, as it offers the highest reliability for preserving stereochemistry when controlled strictly.
Part 1: The "Golden Route" Protocol

Target: Conversion of (1R,2S)-2-aminocyclobutane-1-carboxylic acid (HCl salt or zwitterion) to its methyl ester hydrochloride.

1. Reaction Design & Logic
  • Reagent: Thionyl Chloride (

    
    ) in anhydrous Methanol.
    
  • Mechanism: In situ generation of anhydrous HCl. The acidic environment protonates the amine (

    
    ), preventing nucleophilic attack on the ester (lactamization) and suppressing the formation of the enolate intermediate required for epimerization.
    
  • Critical Control Point: Temperature must remain

    
    C during addition to prevent exotherms that trigger epimerization.
    
2. Step-by-Step Methodology

Scale: 10 mmol input.

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a drying tube (CaCl

    
     or Ar balloon).
    
  • Solvent Charge: Add anhydrous Methanol (20 mL) . Cool to -10°C (ice/salt bath).

  • Activation (The "Exotherm Zone"): Add Thionyl Chloride (1.5 equiv, 1.1 mL) dropwise over 15 minutes. Do not allow temp to rise above 0°C.

    • Why? Rapid addition generates massive heat, promoting acid-catalyzed epimerization.

  • Substrate Addition: Add solid (1R,2S)-2-aminocyclobutane-1-carboxylic acid (1.15 g, 10 mmol) in one portion.

  • Reaction: Allow to warm to Room Temperature (RT) naturally. Stir for 12–16 hours .

    • Monitoring: Check via TLC (n-BuOH:AcOH:H2O 4:1:1) or NMR.[1]

  • Workup (Crucial for Yield):

    • Concentrate in vacuo at < 40°C to a sticky residue.

    • Co-evaporation: Add dry diethyl ether (20 mL) and concentrate again. Repeat 2x. This removes trapped HCl and SO

      
      , forcing the product to crystallize.
      
    • Purification: Triturate the residue with cold Et

      
      O/Hexane (1:1). Filter the white solid under Argon.
      
  • Storage: Store as the Hydrochloride Salt at -20°C. Never store as the free base.

Part 2: Troubleshooting Center
Scenario A: "My yield is low (< 40%)."
Potential CauseDiagnosticSolution
Lactamization Mass Spec shows [M-32] peak (Loss of MeOH).Keep Acidic. Ensure excess HCl is present. Do not neutralize the crude product during workup. Isolate as HCl salt.
Volatility Product lost on high-vac.Salt Formation. The free base is volatile. Ensure you are evaporating the salt. Do not use high vacuum for prolonged periods if free base is suspected.
Hydrolysis NMR shows methyl peak disappearing over time.Moisture Control. Methanol must be anhydrous. The ester is sensitive to hydrolysis by atmospheric moisture if excess acid is present.
Scenario B: "I see a second set of peaks in NMR (Epimerization)."
  • Issue: The cis-(1R,2S) isomer has epimerized to the thermodynamically stable trans-(1S,2S) isomer.

  • Mechanism: Proton abstraction at the

    
    -carbon (C1) via an enol intermediate.
    
  • Fix:

    • Lower Temperature: Perform the entire reaction at 0°C (takes longer, ~24-48h).

    • Avoid Base: Never use basic workups (e.g., NaHCO

      
       wash) if you intend to keep the ester. Isolate by precipitation.
      
    • Reagent Swap: If SOCl

      
       is too harsh, use TMS-Diazomethane  in MeOH/Benzene (though less scalable, it is neutral).
      
Scenario C: "The product turns into a gum/oil instead of a solid."
  • Cause: Trapped solvent or excess HCl/SO

    
    .
    
  • Fix: Trituration is key. Dissolve the oil in a minimum amount of dry MeOH, then slowly add cold Et

    
    O with vigorous stirring. Scratch the flask wall to induce nucleation.
    
Part 3: Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired esterification, the fatal lactamization, and the thermodynamic epimerization.

G Start (1R,2S)-Amino Acid (Zwitterion) Activated Activated Acyl Chloride Intermediate Start->Activated SOCl2, MeOH < 0°C Target Methyl (1R,2S)-Ester (HCl Salt) Activated->Target MeOH, H+ (Kinetic Control) Lactam Bicyclic Beta-Lactam (Dead End) Activated->Lactam High pH or Free Base form Trans (1S,2S)-Trans Isomer (Impurity) Target->Trans Heat (>40°C) or Base

Caption: Reaction pathway showing the critical divergence between the desired kinetic product (Green) and thermodynamic/side-reaction pitfalls (Red).[2]

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use EDC/DMAP for this coupling? A: Avoid DMAP. DMAP is basic and will likely cause epimerization at the C1 position. If you must use a coupling reagent, use EDC/HOBt with a non-nucleophilic base (like Collidine) and keep the reaction cold, but the acid chloride/methanol route is superior for simple methyl esters.

Q2: How do I remove the trans isomer if it forms? A: Fractional crystallization. The (1R,2S) cis-amino ester hydrochloride often crystallizes more readily from MeOH/Ether than the trans isomer. Alternatively, preparative HPLC using a C18 column with an acidic buffer (0.1% TFA) can separate the diastereomers.

Q3: Is the free base stable? A: No. The free amine of (1R,2S)-2-aminocyclobutane-1-carboxylate will rapidly cyclize to the bicyclic lactam or polymerize upon concentration. Always handle and store it as the hydrochloride or tosylate salt.

Q4: Why not use Diazomethane? A: Diazomethane is excellent for preventing epimerization (neutral conditions), but it is hazardous and difficult to scale. For small-scale (<100 mg) precious samples, TMS-Diazomethane is a viable alternative.

References
  • Aitken, D. J., et al. (2018). A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. The Journal of Organic Chemistry. Link

  • Oruño, A., et al. (2005). (+)- and (-)-2-Aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. PubMed.[3] Link

  • Gellman, S. H., et al. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives. Journal of the American Chemical Society. Link

  • ChemScene. (n.d.). Methyl cis-2-aminocyclobutane-1-carboxylate hydrochloride Product Data. Link

Sources

Optimization

Avoiding epimerization during the synthesis of methyl (1R,2S)-2-aminocyclobutane-1-carboxylate

This guide serves as a specialized technical support resource for the synthesis and handling of methyl (1R,2S)-2-aminocyclobutane-1-carboxylate . It is designed to address the thermodynamic instability of the cis-cyclobu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the synthesis and handling of methyl (1R,2S)-2-aminocyclobutane-1-carboxylate . It is designed to address the thermodynamic instability of the cis-cyclobutane motif and prevent epimerization to the more stable trans-isomer.

Ticket Subject: Preventing C1-Epimerization During Synthesis & Purification Assigned Specialist: Senior Application Scientist, Process Chemistry Status: Active

The Core Challenge: The "Cis-Penalty"

The (1R,2S) configuration places the carboxylate and amine substituents on the same face of the cyclobutane ring (cis). This creates significant steric strain compared to the trans (1R,2R) isomer.[1]

  • Thermodynamic Driver: Relief of steric repulsion and torsional strain drives the system toward the trans-isomer.

  • Failure Mode: Deprotonation at C1 (the

    
    -carbon to the ester) leads to a planar enolate intermediate. Reprotonation occurs preferentially from the face that yields the thermodynamically stable trans-isomer.
    
  • Critical Threshold: Epimerization is catalyzed by weak bases (e.g.,

    
    , 
    
    
    
    ) and heat (>40°C).
Epimerization Mechanism

The following diagram illustrates the pathway you must avoid.

Epimerization Cis Cis-Isomer (1R,2S) (Kinetic Product) Enolate Planar Enolate (Achiral at C1) Cis->Enolate Deprotonation (-H+) Fastest at C1 Base Base (B:) Base->Enolate Enolate->Cis Reprotonation Sterically hindered Trans Trans-Isomer (1R,2R) (Thermodynamic Product) Enolate->Trans Reprotonation (+H+) Sterically favored

Figure 1: Mechanism of base-catalyzed epimerization at the C1 position.

Validated Synthetic Protocols

Two routes are recommended based on scale and equipment availability. Route A is the "Golden Path" for high purity; Route B is for scalable production with strict controls.

Route A: The Diazomethane/TMS-Diazomethane Method (Recommended)

Best for: Small scale (<5g), high-value intermediates. Risk Profile: Lowest. Neutral conditions prevent enolate formation.

Protocol:

  • Preparation: Dissolve (1R,2S)-2-aminocyclobutane-1-carboxylic acid (zwitterion or HCl salt) in a 4:1 mixture of MeOH:Anhydrous Benzene (or Toluene).

  • Activation: If using the HCl salt, no additive is needed. If using the zwitterion, ensure the suspension is fine.

  • Addition: Add TMS-Diazomethane (2.0 M in hexanes) dropwise at 0°C until a persistent yellow color remains.

    • Note: Gas evolution (

      
      ) indicates reaction progress.
      
  • Quenching: Add glacial acetic acid dropwise until the solution turns colorless (destroys excess reagent).

  • Workup: Concentrate in vacuo at <30°C . Do not perform an aqueous basic wash (e.g., no

    
    ).
    
Route B: The Thionyl Chloride Method (Strict Control)

Best for: Scale-up (>10g). Risk Profile: Moderate.[2] Requires strict temperature adherence.

Protocol:

  • Setup: Charge dry Methanol (MeOH) into a reactor and cool to -10°C .

  • Reagent Generation: Add

    
     (1.2 - 1.5 equiv) dropwise. Maintain internal temp <0°C . Stir for 30 mins to generate anhydrous HCl/MeOH.
    
  • Addition: Add solid (1R,2S)-2-aminocyclobutane-1-carboxylic acid in portions.

  • Reaction: Allow to warm to Room Temperature (20-25°C) .

    • Critical Warning:Do NOT reflux. Refluxing (>60°C) guarantees >15% epimerization to the trans-isomer [1].

  • Monitoring: Monitor by TLC or LCMS. Reaction is typically complete in 4–6 hours at RT.

  • Workup: Concentrate in vacuo at <35°C to afford the methyl ester hydrochloride salt.

    • Storage: Store as the HCl salt.[3] The free base is unstable and prone to auto-epimerization.

Troubleshooting Guide & FAQs

Issue 1: "I see a split peak in my NMR/HPLC after workup."

Diagnosis: Epimerization has occurred.[3][4][5][6][7] The trans-isomer typically elutes slightly later on reverse-phase HPLC and shows a distinct coupling constant in


-NMR.
Solution: 
  • Check Workup: Did you wash with saturated

    
     or 
    
    
    
    ?
    • Fix: Avoid aqueous base. If neutralization is required for the next step, use a hindered organic base (e.g., DIPEA) at -78°C or 0°C immediately before reaction.

  • Check Concentration: Did you use a rotavap water bath >40°C?

    • Fix: Keep bath temperature <30°C.

Issue 2: "The reaction is too slow at Room Temperature."

Diagnosis: Poor solubility of the zwitterionic amino acid. Solution:

  • Do NOT Heat.

  • Sonication: Sonicate the suspension prior to

    
     addition to reduce particle size.
    
  • Switch Solvent: Use 2,2-dimethoxypropane (DMP) as a water scavenger and acid source, which can drive the reaction under milder conditions.

Issue 3: "How do I store the free base?"

Answer: You don't. The free amine can act as an intramolecular base or intermolecular base to deprotonate C1.

  • Protocol: Isolate and store exclusively as the Hydrochloride (HCl) or Toluenesulfonate (TsOH) salt. These salts "lock" the amine, preventing it from facilitating proton transfer.

Decision Matrix: Choosing the Right Conditions

DecisionTree Start Start: Synthesis of Methyl (1R,2S)-Ester Scale What is your scale? Start->Scale Small < 5 grams Scale->Small Small Large > 10 grams Scale->Large Large TMS Use TMS-Diazomethane (Route A) Small->TMS TempControl Can you strictly control Temp < 25°C? Large->TempControl SOCl2 Use SOCl2 / MeOH (Route B) TempControl->TMS No (Safety Risk) TempControl->SOCl2 Yes

Figure 2: Decision matrix for selecting the optimal esterification method.

Quantitative Stability Data

The following table summarizes the stability of the (1R,2S) isomer under various conditions [2, 3].

ConditionTemperatureTimeResult (% Epimerization)
HCl / MeOH 25°C24 h< 1% (Stable)
HCl / MeOH 65°C (Reflux)4 h~15 - 20%
Et3N / CH2Cl2 25°C1 h~5%
NaHCO3 (aq) 25°C30 min~10 - 30%
NaOEt / EtOH 25°C1 h> 90% (Complete inversion)

References

  • Izquierdo, S., Ruá, F., Sbai, A., Parella, T., Álvarez-Larena, Á., Branchadell, V., & Ortuño, R. M. (2005).[8] (+)- and (-)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid

    
    -Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry, 70(20), 7963–7971. 
    
  • Gauzy, C., Pereira, E., Faure, S., & Aitken, D. J. (2004).[8] Total synthesis of cis- and trans-2-aminocyclobutane-1-carboxylic acids. Tetrahedron Letters, 45(38), 7095–7097.

  • Wiberg, K. B. (1986). The structures and energies of small ring compounds. Angewandte Chemie International Edition, 25(4), 312–322.

Sources

Troubleshooting

Technical Support Center: Alternative Synthetic Routes to Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate

Welcome to the technical support center for the synthesis of methyl (1R,2S)-2-aminocyclobutane-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are seek...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl (1R,2S)-2-aminocyclobutane-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are seeking robust and efficient alternative methods for synthesizing this valuable chiral building block. Cyclobutane-containing amino acids are of significant interest in drug discovery as they can impart unique conformational constraints and metabolic stability to peptide-based therapeutics.[1][2]

This document provides in-depth technical analysis, step-by-step protocols, and troubleshooting guides for two distinct and powerful synthetic strategies. Our focus is on explaining the underlying chemical principles to empower you to overcome common experimental challenges.

Route 1: Asymmetric Rhodium-Catalyzed Arylation of a Cyclobutene Precursor

This strategy leverages a late-stage asymmetric functionalization of a prochiral cyclobutene to install the desired stereocenters with high fidelity. The key transformation is a rhodium-catalyzed 1,4-addition of an arylboronic acid to an ethyl cyclobutene-1-carboxylate, a process where the choice of chiral diene ligand is paramount for achieving high diastereo- and enantioselectivity.[3]

Workflow Overview

The overall process involves the preparation of a cyclobutene precursor followed by the key asymmetric arylation and subsequent transformations to yield the target amino acid derivative.

Route_1_Workflow cluster_0 Precursor Synthesis cluster_1 Key Asymmetric Step cluster_2 Final Derivatization A Ethyl cyclobutanecarboxylate B Ethyl 2-bromocyclobutane- 1-carboxylate A->B Bromination C Ethyl cyclobutene- 1-carboxylate B->C Elimination D Chiral Cyclobutane (Aryl Adduct) C->D [RhCl(C2H4)2]2 Chiral Diene Ligand ArB(OH)2, KOH E Target Molecule: Methyl (1R,2S)-2-amino- cyclobutane-1-carboxylate D->E Multi-step Transformation

Caption: Workflow for Route 1: Asymmetric Arylation.

Troubleshooting and FAQs

Q1: My diastereoselectivity (dr) and/or enantioselectivity (ee) are low in the rhodium-catalyzed arylation step. What are the most likely causes?

A1: This is a common and critical issue. The stereochemical outcome is highly dependent on the integrity of the catalytic system.[3]

  • Ligand Choice: The structure of the chiral diene ligand is the single most important factor. Even minor changes to the ligand backbone or substituents can dramatically alter the dr and ee. If you are using a standard ligand and getting poor results, consider screening a panel of related diene ligands. Ligands with bulky, electron-withdrawing substituents on the phenyl rings have been shown to improve diastereoselectivity.[3]

  • Catalyst Precursor and Activation: Ensure the rhodium precursor, such as [RhCl(C2H4)2]2, is of high purity. The in situ generation of the active catalyst is sensitive to moisture and oxygen. Use freshly distilled and degassed solvents (e.g., toluene).

  • Base and Temperature: The concentration and identity of the base (e.g., KOH) can influence the reaction rate and selectivity. Lowering the reaction temperature (e.g., from 50 °C to 30 °C) can often improve selectivity by favoring the transition state leading to the desired isomer, though this may require longer reaction times.[4]

  • Boronic Acid Quality: Impurities in the arylboronic acid, particularly boric acid from hydrolysis, can interfere with the catalyst. Use high-purity boronic acid or recrystallize it before use.

Q2: The yield of the arylation reaction is poor, and I observe significant amounts of starting material.

A2: Low conversion can stem from catalyst deactivation or suboptimal reaction conditions.

  • Inert Atmosphere: Rhodium catalysts, particularly in their active form, are sensitive to oxidation. Ensure your reaction is conducted under a rigorously inert atmosphere (Argon or Nitrogen) using Schlenk techniques.

  • Reagent Stoichiometry: While the boronic acid is typically used in excess (e.g., 2 equivalents), a large excess can sometimes lead to side reactions. Verify the stoichiometry of all reagents.

  • Catalyst Loading: If the reaction is sluggish, a modest increase in catalyst loading (e.g., from 1.5 mol% to 2.5 mol%) may improve conversion. However, this can also increase the rate of side reactions, so it should be optimized carefully.

Featured Protocol: Rhodium-Catalyzed Asymmetric 1,4-Addition

This protocol is adapted from methodologies developed for the highly diastereo- and enantioselective arylation of cyclobutenes.[3]

Materials:

  • Ethyl cyclobutene-1-carboxylate (1.0 equiv)

  • Arylboronic acid (2.0 equiv)

  • [RhCl(C2H4)2]2 (0.015 equiv, 1.5 mol%)

  • Chiral diene ligand (e.g., a derivative of (R)-BINAP, 0.03 equiv)

  • Potassium hydroxide (KOH), 2.0 M aqueous solution (2.0 equiv)

  • Toluene, degassed (to make a 0.1 M solution of the substrate)

Procedure:

  • In an oven-dried Schlenk flask under an argon atmosphere, add [RhCl(C2H4)2]2 and the chiral diene ligand.

  • Add degassed toluene and stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.

  • Add the arylboronic acid, followed by the ethyl cyclobutene-1-carboxylate substrate.

  • Add the 2.0 M aqueous KOH solution via syringe.

  • Heat the reaction mixture to 50 °C and stir vigorously for 5-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio (dr) by GC or 1H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.

Route 2: Visible-Light Mediated [2+2] Photocycloaddition

This modern approach provides direct access to functionalized cyclobutane α-amino acid derivatives through a photocatalyzed [2+2] cycloaddition.[5] The reaction utilizes a triplet energy transfer catalyst, such as an iridium complex, to promote the cycloaddition between a dehydroamino acid and a styrene-type olefin under mild visible light irradiation. This method is notable for its operational simplicity and high functional group tolerance.[5]

Workflow Overview

This pathway directly constructs the substituted cyclobutane ring with the amino and carboxyl functionalities already incorporated.

Route_2_Workflow cluster_0 Reactants cluster_1 Key Cycloaddition Step cluster_2 Final Processing A Dehydroamino Acid (e.g., Boc-protected) C Cyclobutane Amino Acid Derivative A->C [Ir(dFCF3ppy)2(dtbpy)]PF6 Visible Light (Blue LEDs) Room Temperature B Styrene-type Olefin B->C D Target Molecule: Methyl (1R,2S)-2-amino- cyclobutane-1-carboxylate C->D Deprotection & Esterification

Sources

Optimization

Challenges in scaling up the synthesis of substituted cyclobutane amino acids

Welcome to the Cyclo-Tech Support Center . Cyclobutane amino acids (CBAAs) are highly prized in modern drug discovery for their ability to impart conformational rigidity, enhance metabolic stability, and act as bioisoste...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cyclo-Tech Support Center .

Cyclobutane amino acids (CBAAs) are highly prized in modern drug discovery for their ability to impart conformational rigidity, enhance metabolic stability, and act as bioisosteres for more flexible aliphatic chains. However, scaling up their synthesis presents severe bottlenecks related to photon mass transfer, ring strain (approx. 26 kcal/mol), and stereocontrol.

This guide provides actionable troubleshooting, causality-driven explanations, and validated protocols for researchers and drug development professionals scaling up CBAA synthesis.

Workflow N1 Batch Precursors (Dehydroamino Acids) N2 LED Flow Reactor [2+2] Photocycloaddition N1->N2 Pumped in Solution N3 Stereoselective Hydrolysis N2->N3 Crude Adduct (High Yield) N4 Crystallization & Isolation N3->N4 Diastereomeric Mixture N5 Pure Cyclobutane Amino Acid N4->N5 >99% ee/de

Continuous-flow scale-up workflow for the synthesis and isolation of cyclobutane amino acids.

Section 1: Photochemical [2+2] Cycloaddition Scale-Up

Q: When scaling up our batch[2+2] photocycloaddition from 1g to 50g using a medium-pressure Hg lamp, our yields drop from 85% to 30%, and we see extensive polymeric byproducts. How do we fix this?

The Causality: The drop in yield is a direct consequence of the Beer-Lambert law. In a batch reactor, as the vessel diameter increases, light penetration drops exponentially. This creates a "dark zone" in the center of the reactor. To achieve full conversion, you are forced to increase irradiation time (often 10–13 hours), which leads to the over-irradiation of the product at the reactor walls, causing thermal degradation and polymerization[1]. Furthermore, medium-pressure Hg lamps emit broadband UV radiation, which can trigger undesired side reactions.

The Solution: Transition to a 2[2]. Flow reactors utilize narrow tubing (typically 1–2 mm inner diameter), ensuring uniform photon flux across the entire reaction volume. This reduces residence times to minutes and drastically improves both yield and purity.

Q: We are attempting a gas-liquid [2+2] cycloaddition (e.g., ethylene gas with a dehydroamino acid) but are experiencing inconsistent conversions and reactor clogging. What is the standard approach?

The Causality: Biphasic gas-liquid flow photochemistry fails when the flow regime becomes chaotic. If the gas and liquid are not properly mixed, erratic light scattering and poor mass transfer occur. Clogging happens when the localized concentration of the photoadduct exceeds its solubility limit in the liquid film.

The Solution: You must establish a stable "Taylor flow" (slug flow). This regime creates thin, highly irradiated liquid films against the reactor wall. As demonstrated by3[3], using a mass flow controller (MFC) for the gas and an HPLC pump for the liquid ensures consistent slug formation.

Protocol 1: Continuous-Flow Visible-Light [2+2] Cycloaddition

Self-Validating System: This protocol uses inline monitoring to ensure steady-state conversion, preventing the collection of unreacted starting material.

  • Preparation: Prepare a 0.1 M solution of the dehydroamino acid precursor and the olefin in degassed acetone. Acetone acts as both the solvent and the triplet sensitizer for the 1[1]. Alternatively, use an Iridium-based photocatalyst in acetonitrile for visible light applications[4].

  • Priming: Prime a perfluoroalkoxy alkane (PFA) continuous-flow reactor (1.0 mm ID) with pure, degassed solvent using a high-pressure HPLC pump.

  • Irradiation: Activate the high-power LED light source (e.g., 365 nm or 400 nm depending on the substrate/catalyst absorption). Engage the active cooling jacket to strictly maintain the reactor temperature at 20–25 °C to prevent thermal degradation.

  • Execution: Pump the reagent stream into the reactor. Adjust the flow rate to achieve a residence time of exactly 60 minutes.

  • Validation & Collection: Monitor the steady-state output via periodic LC-MS sampling at the reactor outlet. Do not begin bulk collection until the product concentration plateaus (typically after 2 reactor volumes). Collect the output in a flask shielded from ambient light.

  • Isolation: Evaporate the solvent in vacuo to obtain the crude cyclobutane amino acid derivative.

Section 2: Stereoselective Functionalization & Ring Strain Management

Q: During the basic hydrolysis of our cyclobutane ester intermediate to the free amino acid, we observe significant epimerization at the alpha-position and some ring-opening. How do we prevent this?

The Causality: The cyclobutane ring is highly strained. Under harsh aqueous basic conditions (e.g., NaOH, heat), the alpha-proton—which is highly acidic due to the adjacent electron-withdrawing carboxylate and amine groups—is easily abstracted. The resulting enolate can re-protonate from the less hindered face (causing epimerization) or undergo a retro-aldol-like ring opening to relieve the ~26 kcal/mol of ring strain[5].

The Solution: Avoid standard saponification conditions. Utilizing a mild, lithium-mediated hydrolysis suppresses enolate formation. The lithium ion coordinates the intermediate, stabilizing the puckered conformation of the cyclobutane and preventing ring-opening.

Protocol 2: Epimerization-Free Hydrolysis of Cyclobutane Esters

Self-Validating System: This protocol relies on strict time-bound quenching and specific solvent modifiers to prevent phase-transfer emulsions during isolation.

  • Dissolution: Dissolve the crude cyclobutane amino acid ester in a 7:3 (v/v) mixture of THF:MeOH to a concentration of 0.05 M.

  • Reagent Addition: Add a suspension of LiOH·H2O (4.0 equivalents) in a minimal amount of deionized H2O (approx. 3.0 mL per mmol).

  • Reaction: Stir the biphasic mixture vigorously at room temperature (20 °C). Validation Step: Monitor by LC-MS strictly at the 1.5-hour mark. If the ester peak is <5%, proceed immediately to step 4 to prevent over-exposure to the base. Maximum reaction time is 2 hours.

  • Concentration: Remove the volatile organic solvents in vacuo at a low temperature (<30 °C).

  • Extraction: Partition the aqueous residue between EtOAc and saturated aqueous Na2CO3. Extract the aqueous phase with5[5]. Causality: The fluorinated alcohol modifier disrupts hydrogen bonding, safely pulling the zwitterionic amino acid into the organic phase without inducing emulsions.

  • Drying: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the stereopure product.

Section 3: Quantitative Scale-Up Metrics

To justify the capital expenditure of transitioning from batch to flow chemistry for cyclobutane amino acid synthesis, review the comparative metrics below. Flow chemistry not only resolves the photon mass transfer limitations but also provides a scalable pathway to multi-kilogram API manufacturing.

Process ParameterBatch Photochemistry (Hg Lamp)Continuous Flow (LED)Impact on Scale-Up & Quality
Light Source Medium-pressure Hg (Broadband)High-power LED (Narrowband)Eliminates UV-induced side reactions
Residence Time 10 – 13 hours30 – 60 minutesDrastically higher throughput
Average Yield 30% – 45%85% – 95%Improved atom economy and cost-efficiency
Diastereomeric Ratio Variable (often < 2:1)Consistent (> 10:1)Simplifies downstream purification
Max Scalability ~1-5 grams (Beer-Lambert limit)Multi-kilogram (Numbering up)Enables clinical trial API production

References

  • Leveraging innovative manufacturing technologies to deliver sustainable processes: A production-scale continuous [2 + 2] photocycloaddition to prepare a key raw material. ACS GCIPR. 3

  • [2+2]-Photocycloadditions of 1,4-Naphthoquinone Under Batch and Continuous-Flow Conditions. MDPI. 1

  • Continuous-Flow Synthesis of Cyclobutenes Using LED Technology. Almac. 2

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Usiena air. 4

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. 5

Sources

Troubleshooting

Technical Support Center: Optimizing the Hydrolysis of Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate

Welcome to the Advanced Technical Support Center. As Senior Application Scientists, we recognize that the hydrolysis of conformationally restricted, chiral β-amino acid esters is rarely a simple textbook saponification.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As Senior Application Scientists, we recognize that the hydrolysis of conformationally restricted, chiral β-amino acid esters is rarely a simple textbook saponification.

When working with methyl (1R,2S)-2-aminocyclobutane-1-carboxylate, researchers frequently encounter two critical failure modes: stereochemical degradation (epimerization) and product loss during zwitterion isolation . This guide provides field-proven, self-validating protocols to ensure high-yielding, stereoretentive hydrolysis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my (1R,2S)-cis isomer converting into a trans isomer during basic hydrolysis? Expert Insight: The (1R,2S) configuration places the amino and carboxylate groups in a cis relationship on the rigid cyclobutane ring, creating significant steric and electrostatic repulsion. Under standard base-catalyzed hydrolysis conditions (e.g., NaOH at elevated temperatures), the α-proton adjacent to the ester becomes highly susceptible to deprotonation[1]. This forms a transient enolate intermediate. Upon reprotonation, the system thermodynamically favors the less hindered face, yielding the more stable trans isomer (1S,2S or 1R,2R)[2]. In fact, literature protocols often intentionally exploit this tandem hydrolysis/epimerization to synthesize trans isomers from cis precursors[1]. To prevent this, you must strictly maintain kinetic control.

Q2: How do I balance complete ester cleavage with the prevention of epimerization? Expert Insight: The key is tuning the nucleophilicity versus the basicity of your reagent. Switch from sodium hydroxide (NaOH) to lithium hydroxide (LiOH). The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the ester, thereby increasing its electrophilicity[3]. This allows the hydroxide nucleophile to attack the carbonyl carbon rapidly at lower temperatures (0 °C to 25 °C), achieving complete saponification before α-deprotonation can occur.

Q3: The ester is fully consumed, but I cannot extract the product into organic solvents during workup. Where is my product? Expert Insight: You have successfully generated (1R,2S)-2-aminocyclobutane-1-carboxylic acid. However, upon removal of the methyl group, the molecule exists as a highly polar zwitterion (an inner salt) in aqueous solution. It will not partition into standard organic solvents like ethyl acetate or dichloromethane, regardless of the pH. Traditional liquid-liquid extraction must be abandoned in favor of isoelectric precipitation or, more reliably, cation-exchange chromatography[4].

Part 2: Quantitative Data & Condition Optimization

To establish a self-validating system, we have summarized the causality between reaction conditions and stereochemical fidelity. Always monitor the reaction via LC-MS or GC-MS (post-derivatization) to track the cis/trans ratio.

Hydrolysis ConditionCatalyst / EquivalentsSolvent SystemTemp (°C)Time (h)Conversion (%)Epimerization (trans yield)
Harsh (Thermodynamic) NaOH (2.0 eq)MeOH / H₂O (1:1)65 (Reflux)12>99%>95% (Complete Epimerization)
Standard (Mixed) NaOH (1.2 eq)THF / H₂O (3:1)25 (RT)495%~15 - 20%
Optimized (Kinetic) LiOH·H₂O (1.5 eq)THF / MeOH / H₂O0 to 252 - 3>99%<1% (Stereoretention)

Data synthesized from established cyclobutane β-amino acid epimerization studies[1].

Part 3: Step-by-Step Experimental Protocols

Protocol A: Kinetically Controlled Hydrolysis (Stereoretentive)

This protocol ensures the integrity of the (1R,2S) stereocenter by maximizing electrophilic attack while minimizing α-proton abstraction.

  • Solvent Preparation: Prepare a ternary solvent mixture of THF/MeOH/H₂O in a 3:1:1 volume ratio. The THF solubilizes the organic ester, MeOH acts as a phase-transfer homogenizer, and water serves as the hydrolytic medium.

  • Reagent Solubilization: Dissolve methyl (1R,2S)-2-aminocyclobutane-1-carboxylate (1.0 eq) in the solvent mixture (approx. 10 mL/gram of substrate).

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Base Addition: Slowly add solid LiOH·H₂O (1.5 eq) in small portions over 10 minutes to prevent localized exothermic spikes.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow the mixture to naturally warm to room temperature. Monitor consumption of the starting material via TLC (Ninhydrin stain) or LC-MS. The reaction is typically complete within 2–3 hours.

  • Quenching: Once complete, immediately proceed to Protocol B to prevent degradation.

Protocol B: Zwitterion Isolation via Cation-Exchange Chromatography

Because the product is highly water-soluble, this workflow utilizes a strongly acidic cation exchange resin to trap the amino acid, allowing salts and organic impurities to be washed away.

  • Acidification: Acidify the crude aqueous reaction mixture from Protocol A to pH ~2.0 using 1M HCl. This fully protonates both the amine and the carboxylate, giving the molecule a net positive charge.

  • Resin Preparation: Swell Dowex® 50WX8 (hydrogen form) resin in DI water and pack it into a glass chromatography column.

  • Loading: Load the acidified reaction mixture onto the column. The positively charged amino acid will bind strongly to the sulfonic acid groups of the resin.

  • Washing: Wash the column with 3–5 column volumes of DI water. This elutes the lithium chloride salts, methanol, THF, and any neutral/anionic impurities.

  • Elution: Elute the desired product using 2M aqueous ammonium hydroxide (NH₄OH). The base deprotonates the amine, converting the molecule back to a neutral zwitterion, which releases it from the resin.

  • Recovery: Collect the ninhydrin-positive fractions. Lyophilize (freeze-dry) the combined aqueous fractions to remove water and volatile ammonia, yielding the pure (1R,2S)-2-aminocyclobutane-1-carboxylic acid as a white powder.

Part 4: Mechanistic & Workflow Visualizations

G N1 Methyl (1R,2S)-2-aminocyclobutane -1-carboxylate (cis) N2 Mild Hydrolysis (LiOH, 0°C to RT) N1->N2 Kinetic Control N3 Harsh Hydrolysis (NaOH, Reflux) N1->N3 Thermodynamic Control N4 (1R,2S)-2-aminocyclobutane -1-carboxylic acid (cis) DESIRED N2->N4 Stereoretention N5 Enolate Intermediate (Loss of Stereocenter) N3->N5 α-deprotonation N6 (1S,2S)-2-aminocyclobutane -1-carboxylic acid (trans) EPIMERIZED BYPRODUCT N5->N6 Reprotonation (less hindered face)

Reaction pathway illustrating kinetic vs. thermodynamic control in ester hydrolysis.

Workflow S1 Aqueous Reaction Mixture (Contains Li+, MeOH, Product) S2 Acidification (HCl to pH 2) Protonate Carboxylate S1->S2 S3 Load on Cation Exchange Resin (Dowex 50WX8, H+) S2->S3 S4 Wash with DI Water (Elutes LiCl, MeOH) S3->S4 Removes neutral/anionic impurities S5 Elute with 2M NH4OH (Releases Zwitterion) S4->S5 Deprotonates amine S6 Lyophilization (Pure Amino Acid) S5->S6 Removes volatile NH3/H2O

Step-by-step zwitterion isolation workflow using cation exchange chromatography.

References

  • Aitken, D. J., et al. "A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid." ResearchGate.[Link]

  • Aitken, D. J., et al. "Expedient Preparation of All Isomers of 2-Aminocyclobutanecarboxylic Acid in Enantiomerically Pure Form." The Journal of Organic Chemistry, American Chemical Society.[Link]

Sources

Reference Data & Comparative Studies

Validation

Reference NMR spectra for methyl (1R,2S)-2-aminocyclobutane-1-carboxylate

Executive Summary & Compound Identity Target Molecule: Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate Stereochemistry: Cis-isomer (Syn-relationship between amino and carboxylate groups). Common Form: Hydrochloride Salt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

Target Molecule: Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate Stereochemistry: Cis-isomer (Syn-relationship between amino and carboxylate groups). Common Form: Hydrochloride Salt (


)
CAS Registry:  221158-94-7 (Free base), 1071428-77-7 (HCl salt)

This guide provides a technical comparison for researchers validating the stereochemical purity of Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate . As a conformationally restricted


-amino acid derivative, this scaffold is critical in peptidomimetic drug design. The primary challenge in synthesis and quality control is distinguishing the desired (1R,2S)-cis isomer from the thermodynamically stable (1R,2R)-trans impurity and the hydrolysis product (free acid).

Why This Matters: The (1R,2S) configuration facilitates specific folding patterns (e.g., 12-helix formation in


-peptides) that the trans-isomer disrupts. Accurate NMR validation is non-negotiable for structure-activity relationship (SAR) studies.

Reference Spectral Specifications

The following data represents the characteristic signals for the HCl salt in Deuterium Oxide (


), the most common state for handling this amino ester to prevent self-cyclization or hydrolysis.
A. NMR (400 MHz, )

Note: Chemical shifts (


) are relative to HDO (4.79 ppm) or internal TSP (0.0 ppm).
PositionProton AssignmentShift (

ppm)
MultiplicityIntegrationDiagnostic Note
H-2

-CH-NH

3.95 – 4.10 Multiplet (q-like)1HDeshielded by ammonium; distinct from trans isomer.
OMe -OCH

3.75 Singlet3HSharp singlet; integration reference.
H-1

-CH-COOMe
3.50 – 3.65 Multiplet (dt)1HCritical Diagnostic: Shows strong NOE with H-2 in cis.
H-3/4 Ring -CH

-
2.10 – 2.55 Complex Mult.4HOverlapping multiplets; puckering broadens signals.
B. NMR (100 MHz, )
Carbon TypeAssignmentShift (

ppm)
Structural Insight
Carbonyl C=O (Ester)172.5 Typical ester range; shifts upfield if hydrolyzed to acid (~175+).
Methoxy -OC H

53.8 Diagnostic for ester integrity.
Methine C -NH

48.2

-carbon to nitrogen.
Methine C -COOMe42.5

-carbon to carbonyl.
Methylene Ring C H

26.1, 18.4 Ring carbons; strain effects visible.

Comparative Analysis: Product vs. Alternatives

The "Alternative" in this context is often the incorrect stereoisomer or a degraded sample.

Comparison 1: Cis (Target) vs. Trans (Impurity)

Differentiation relies on the Karplus relationship in the puckered cyclobutane ring and NOE (Nuclear Overhauser Effect).

Feature(1R,2S)-Cis (Target) (1R,2R)-Trans (Impurity)
H1-H2 Coupling (

)
Typically 8–10 Hz (Pseudo-equatorial/axial interactions).Typically 5–8 Hz (Dihedral angle ~140° in puckered ring).
NOESY / ROESY Strong Cross-peak between H1 and H2. (Syn-facial).Weak/No Cross-peak between H1 and H2. (Anti-facial).
H-1 Shift Slightly Downfield due to 1,2-interaction.Slightly Upfield (shielded).
Comparison 2: Ester (Target) vs. Acid (Hydrolysis Impurity)

Amino esters are hygroscopic and prone to hydrolysis.

FeatureMethyl Ester (Target) Free Acid (Degradant)

OMe Signal
Sharp Singlet at 3.75 ppm .Absent .

Methine Shifts
Distinct multiplets.Shifted upfield (loss of ester induction).
Solubility Soluble in CHCl

(free base) or H

O (salt).
Poor solubility in organic solvents; zwitterionic in H

O.

Stereochemical Validation Protocol

This self-validating workflow ensures you are working with the correct (1R,2S) isomer before proceeding to costly synthesis steps.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the hydrochloride salt.

  • Solvent: Dissolve in 0.6 mL

    
      (99.9% D).
    
    • Why? Avoids pH adjustments needed in organic solvents; locks the amine as

      
      .
      
  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

Step 2: Acquisition Parameters
  • 1D

    
    :  16 scans, relaxation delay (d1) = 2.0s.
    
  • 1D

    
    :  256 scans (verify ester carbonyl).
    
  • 2D NOESY (Critical): Mixing time (

    
    ) = 500 ms.
    
Step 3: Data Interpretation (The Decision Matrix)
  • Check 1: Is the OMe singlet present at 3.75 ppm? -> Yes: Ester intact.

  • Check 2: Integrate H-2 (4.0 ppm) vs OMe (3.75 ppm). Ratio should be 1:3. -> Yes: Purity OK.

  • Check 3 (Stereo): Examine NOESY spectrum at intersection of H-1 and H-2.

    • Strong Spot: Confirm (1R,2S)-Cis .

    • No Spot: Reject as (1R,2R)-Trans .

Visualizing the Validation Logic

ValidationWorkflow Start Start: Crude Product (Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate) Solvent Dissolve in D2O (Ensure HCl salt form) Start->Solvent H1NMR Acquire 1H NMR Solvent->H1NMR CheckOMe Check OMe Singlet (~3.75 ppm) H1NMR->CheckOMe Hydrolysis Impurity: Hydrolyzed Acid (Discard/Repurify) CheckOMe->Hydrolysis Absent CheckNOE Run 2D NOESY (H1 - H2 Interaction) CheckOMe->CheckNOE Present (1:3 Integration) ResultTrans Result: Trans Isomer (Weak/No NOE) CheckNOE->ResultTrans No Cross-peak ResultCis Result: Cis Isomer (1R,2S) (Strong NOE Observed) CheckNOE->ResultCis Strong Cross-peak

Caption: Decision tree for validating the stereochemical identity and chemical purity of the target amino ester.

References

  • National Center for Biotechnology Information. (n.d.). 2-Aminocyclobutane-1-carboxylic acid | C5H9NO2 | CID 437817.[1][2] PubChem.[1][2][3] Retrieved March 5, 2026, from [Link]

  • Gorrea, E., Nolis, P., Torres, E., Da Silva, E., & Branchadell, V. (2010). Folding and self-assembling with β-oligomers based on (1R,2S)-2-aminocyclobutane-1-carboxylic acid. Organic & Biomolecular Chemistry. Retrieved March 5, 2026, from [Link]

  • Aitken, D. J., et al. (2000). Synthesis, resolution, and absolute stereochemistry of (1R, 2S)-(+)-cis-1-methoxycarbonyl-2-methylcyclobutane. Journal of Organic Chemistry. Retrieved March 5, 2026, from [Link]

  • Orzáez, M., et al. (2004). A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. ResearchGate. Retrieved March 5, 2026, from [Link]

Sources

Comparative

Conformational Impact of Incorporating Cyclobutane Residues into Peptides: A Publish Comparison Guide

Executive Summary: The Case for Cyclobutane Constraints In the optimization of peptide therapeutics, conformational flexibility is often the enemy of potency and selectivity. While natural amino acids allow for a vast co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Cyclobutane Constraints

In the optimization of peptide therapeutics, conformational flexibility is often the enemy of potency and selectivity. While natural amino acids allow for a vast conformational ensemble, this entropy penalty upon binding reduces affinity. Cyclobutane Amino Acids (CBAs) represent a high-value, orthogonal toolset for restricting peptide backbones.[1] Unlike Proline (which constrains


) or 

-methylation (which restricts

via steric clash), cyclobutane residues mechanically lock the backbone into specific manifolds—typically

-helices or defined

-turns—depending on the ring substitution pattern.

This guide objectively compares cyclobutane residues (specifically Ac


c  and 

-CBAs
) against standard alternatives (Proline, Aib, Ac

c), providing the decision logic and experimental protocols required to deploy them effectively in drug discovery.

Comparative Analysis: Cyclobutane vs. The Field

To select the correct constraint, one must understand the specific Ramachandran space occupied by the residue.

The Competitors
  • Ac

    
    c (1-aminocyclobutane-1-carboxylic acid):  A 
    
    
    
    -disubstituted residue.[2] The 4-membered ring forces an expansion of the
    
    
    bond angle, strongly favoring helical/turn structures.
  • Ac

    
    c (1-aminocyclopropane-1-carboxylic acid):  The 3-membered ring is more strained, often inducing "twisted" Type II 
    
    
    
    -turns or acting as a helix breaker in long sequences.
  • Aib (

    
    -aminoisobutyric acid):  The "gold standard" for helix induction (
    
    
    
    ), but lacks the side-chain rigidity of cycloalkanes.
  • Proline: The only natural cyclic residue. Constrains

    
     to 
    
    
    
    but allows
    
    
    flexibility. Prone to cis/trans isomerization.[3]
Quantitative Structural Impact

The following table summarizes the conformational bias derived from X-ray and NMR datasets.

ResiduePrimary Constraint MechanismDominant Secondary Structure

Preference
Metabolic Stability (Relative)
Ac

c
Ring strain + Steric bulk

-Helix
, Type III

-turn

High (++++)
Ac

c
Extreme Ring Strain (

bond angles)
Type II

-turn, Distorted Helix

High (++++)
Aib Thorpe-Ingold Effect (Steric)

-Helix /

-Helix

Moderate (+++)
Proline N-alkyl ring constraintPolyproline II,

-turn (Type I/II)

variable
Moderate (++)

-CBA (trans)
Backbone extension + Ring rigidity12-Helix (Foldamer)Defined by H-bond networkHigh (++++)

-CBA (cis)
Backbone extension + Ring rigidityStrand / DisorderedVariableHigh (++++)

Key Insight: Ac


c  is superior to Aib when you need to stabilize a 

-helix or a tight turn in a short peptide without introducing the "floppiness" of the gem-dimethyl group. It is superior to Ac

c when avoiding the extreme backbone distortion that can disrupt hydrogen bonding networks in longer helices.

Decision Logic: Selecting the Right Constraint

The choice of cyclobutane residue depends entirely on the structural outcome desired. Use the logic flow below to determine the optimal residue.

DecisionLogic Start Target Structural Outcome Helix Helical Stabilization Start->Helix Turn Turn Induction (Hairpin) Start->Turn Sheet Sheet/Strand Mimicry Start->Sheet HelixType Helix Type? Helix->HelixType TurnType Turn Geometry? Turn->TurnType Use cis-beta-CBA\n(Disrupts folding, favors strand) Use cis-beta-CBA (Disrupts folding, favors strand) Sheet->Use cis-beta-CBA\n(Disrupts folding, favors strand) Alpha Alpha-Helix (Standard) HelixType->Alpha Use Stapled Peptide (e.g., E7/Z7 Cyclobutane) ThreeTen 3_10 Helix (Tight) HelixType->ThreeTen Use Ac4c (Rigid, steric bulk) Foldamer Non-Natural Helix (12-helix) HelixType->Foldamer Use trans-beta-CBA (Long range H-bonds) TypeII Type II (Gly-like) TurnType->TypeII Use Ac3c or Pro-Gly TypeIII Type III (Helix-like) TurnType->TypeIII Use Ac4c

Figure 1: Decision matrix for incorporating cyclobutane residues based on desired secondary structure.

Mechanistic Deep Dive: -CBA Stereochemistry

A unique feature of cyclobutane residues is the ability to use


-amino acids  (where the amino group is on the 

-carbon relative to the carboxyl). The stereochemistry of the ring (cis vs. trans) dictates the global fold.
The "Foldamer" Effect
  • Trans-2-aminocyclobutane-1-carboxylic acid: The trans orientation positions the donor (NH) and acceptor (CO) vectors to favor long-range hydrogen bonding (i, i+2 or i, i+3). This induces stable helical foldamers (e.g., 12-helices) that are resistant to proteolysis and cell-permeable.

  • Cis-2-aminocyclobutane-1-carboxylic acid: The cis orientation creates a curvature that often prevents regular H-bond formation, forcing the peptide into a strand-like or extended conformation.

Experimental Evidence: NMR studies (NOESY) of trans-


-CBA oligomers typically show strong 

correlations indicative of folding, whereas cis oligomers show weak sequential contacts.

Experimental Protocol: Synthesis of Ac c-Containing Peptides

Incorporating Ac


c or other quaternary amino acids is difficult due to significant steric hindrance at the nucleophilic amine. Standard SPPS protocols often yield deletion sequences.

Objective: Synthesize a peptide containing an internal Ac


c residue with >95% purity.
Materials
  • Resin: Rink Amide ChemMatrix (PEG-based resin swells better, improving diffusion).

  • Amino Acid: Fmoc-Ac

    
    c-OH.
    
  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Methodology (Self-Validating)
  • Resin Preparation:

    • Swell resin in DCM for 20 min, then DMF for 20 min.

    • Validation: Check resin volume expansion to ensure accessible sites.

  • Deprotection (Standard):

    • 20% Piperidine in DMF (2 x 5 min).

    • Wash: DMF (5x), DCM (3x), DMF (3x).

    • Validation: UV monitoring of fulvene-piperidine adduct at 301 nm.

  • Coupling of Fmoc-Ac

    
    c-OH (The Critical Step): 
    
    • Stoichiometry: Use 4 equiv of AA, 3.9 equiv of HATU, 4 equiv of HOAt, and 8 equiv of DIPEA.

    • Pre-activation: Dissolve AA, HATU, HOAt in minimal DMF. Add DIPEA immediately before adding to resin.

    • Reaction Conditions:

      • Option A (Microwave - Preferred): Heat to 75°C for 10 minutes (Power: 25W).

      • Option B (Manual): Double couple at Room Temp for 2 x 2 hours .

    • Validation (Chloranil Test): Do NOT use the Kaiser test (ninhydrin) for detecting free amines after Ac

      
      c coupling, as the steric bulk can give false negatives. Use the Chloranil test  or micro-cleavage LC-MS to verify complete coupling.
      
  • Coupling the Next Amino Acid (Onto Ac

    
    c): 
    
    • The amine of Ac

      
      c is weakly nucleophilic due to the quaternary center.
      
    • Use HATU/HOAt again.

    • Double coupling is mandatory.

    • Tip: If the next residue is also bulky (e.g., Val, Ile), use COMU or PyAOP as the coupling reagent.

  • Cleavage & Analysis:

    • TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Precipitate in cold diethyl ether.

    • Analyze via RP-HPLC (C18 column) and ESI-MS.

Visualization of Conformational Locking

The following diagram illustrates how the cyclobutane ring restricts the conformational ensemble compared to a linear chain, leading to the "Pre-Organization Principle" of binding.

ConformationalLocking cluster_mechanism Mechanism of Action Linear Linear Peptide (High Entropy) Constrained Cyclobutane Peptide (Low Entropy) Linear->Constrained Chemical Synthesis (Pre-organization) Bound Receptor Bound State (Bioactive) Linear->Bound High Entropy Cost (Lower Affinity) Constrained->Bound Low Entropy Cost (Higher Affinity) Mech1 Restricted Phi/Psi Angles Constrained->Mech1 Mech2 Side-chain Orientation Constrained->Mech2

Figure 2: Thermodynamic advantage of cyclobutane constraints. Pre-organizing the backbone reduces the entropic penalty of binding.

References

  • Vertex AI Search. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. National Institutes of Health. Link

  • Fernández-Tejada, A., et al. (2009).[4] Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid. Organic & Biomolecular Chemistry. Link

  • Illa, O., et al. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids. Tetrahedron. Link

  • Expasy. (n.d.). Secondary structure and backbone conformation. Swiss-Model. Link

  • Celentano, V., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics. MDPI. Link

Sources

Validation

Architectural Constraints in Peptidomimetics: Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate vs. Proline

Content Type: Technical Comparison Guide Target Audience: Researchers, Application Scientists, and Drug Development Professionals Executive Summary In the development of therapeutic peptidomimetics, overcoming the entrop...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

In the development of therapeutic peptidomimetics, overcoming the entropic penalty of folding and evading proteolytic degradation are paramount challenges. Historically, L-Proline has been the gold standard for inducing conformational constraints, utilizing its pyrrolidine ring to lock the backbone dihedral angle (


) and induce 

-turns. However, proline’s lack of an amide proton fundamentally limits its ability to participate in extended intramolecular hydrogen-bonding networks.

To engineer more complex, self-assembling foldamers and highly stable cell-penetrating peptides (CPPs), researchers are increasingly turning to unnatural


-amino acids. Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate  serves as a critical precursor in this domain. When saponified and incorporated into a peptide backbone, the rigid cyclobutane ring restricts both equivalent dihedral angles, while its primary amine provides an active hydrogen bond donor. This guide objectively compares these two structural anchors, providing mechanistic insights, quantitative data, and self-validating experimental protocols for their application.

Mechanistic Comparison: The Causality of Conformation

The structural divergence between proline and (1R,2S)-2-aminocyclobutane-1-carboxylic acid dictates entirely different folding trajectories in synthetic peptides.

  • Proline (The Turn Inducer): As an

    
    -amino acid with a secondary amine, proline restricts the 
    
    
    
    angle to approximately -65°. Because the nitrogen is incorporated into a 5-membered ring, it lacks a hydrogen atom in the peptide bond, meaning it can only act as a hydrogen bond acceptor. This typically results in localized backbone kinks,
    
    
    -turns, or polyproline helical structures.
  • Cyclobutane

    
    -Amino Acid (The Foldamer Anchor):  The (1R,2S) stereochemistry of the cyclobutane derivative places the amino and carboxyl groups in a cis configuration on a highly strained 4-membered ring. This restricts the rotational freedom of the backbone severely. Unlike proline, the primary amine forms an amide linkage that retains an N-H bond, allowing it to act as a potent hydrogen bond donor. In short oligomers, this specific stereochemistry drives the formation of highly stable eight-membered hydrogen-bonded rings, leading to well-defined helical foldamers[1].
    

ConformationalLogic cluster_proline L-Proline (Natural α-AA) cluster_cyclobutane Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate P_Node Secondary Amine (No H-bond Donor) P_Effect Restricts φ Angle Induces β-Turns P_Node->P_Effect Backbone Kink C_Node Primary Amine (Active H-bond Donor) C_Effect Restricts φ/ψ Equivalents Induces Helical Foldamers C_Node->C_Effect 8-Membered H-Rings

Caption: Conformational logic contrasting Proline's turn induction with Cyclobutane's foldamer stabilization.

Quantitative Performance Metrics

When selecting between these residues for sequence engineering, the physicochemical and biological parameters must be carefully weighed. The table below summarizes the comparative performance based on recent structural and in vitro studies[1],[2],[3].

ParameterL-Proline(1R,2S)-2-Aminocyclobutane-1-carboxylic acid
Amino Acid Classification Natural

-amino acid
Unnatural

-amino acid
H-Bond Donor Capacity 0 (Secondary amine)1 (Primary amine)
Dihedral Restriction

locked (~-65°)
Both

and

equivalents restricted
Induced Secondary Structure

-turns, Polyproline II helices
8-membered H-bonded rings,

-helices
Proteolytic Stability Moderate (Cleaved by prolyl endopeptidases)Extremely High (Unrecognized by natural proteases)
Cell Penetration (as hybrid) Poor (Requires poly-Arg conjugation)High (Preorganized charge-display vectors)
Primary Applications Turn induction, OrganocatalysisFoldamers, Leishmanicidal CPPs, Organocatalysis

Self-Validating Experimental Protocols

To harness the unique properties of methyl (1R,2S)-2-aminocyclobutane-1-carboxylate, researchers must adapt standard peptide synthesis workflows. The steric bulk of the cyclobutane ring necessitates optimized coupling conditions, and the resulting foldamers require 2D-NMR for structural validation.

ExperimentalWorkflow Step1 1. Monomer Preparation LiOH Saponification of Methyl Ester Step2 2. Peptide Coupling HATU/HOAt Mediated Amidation Step1->Step2 Step3 3. Cleavage & Deprotection TFA/TIS/H2O Cocktail Step2->Step3 Step4 4. Conformational Analysis 2D-NMR ROESY & CD Spectroscopy Step3->Step4 Step5 5. Functional Assay Cell-Penetration & Toxicity Profiling Step4->Step5

Caption: Workflow for synthesizing and evaluating cyclobutane-based peptidomimetics.

Step 1: Saponification of the Methyl Ester
  • Causality: The methyl ester protects the C-terminus during monomer storage and early functionalization. It must be hydrolyzed to the free carboxylic acid to act as an acyl donor during peptide coupling.

  • Procedure: Dissolve Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate in a THF/H2O mixture (3:1). Add 1.5 equivalents of LiOH·H2O at 0°C. Stir for 4 hours. Acidify the solution with 1M HCl to pH 3, extract with Ethyl Acetate (EtOAc), dry over Na2SO4, and concentrate under reduced pressure.

Step 2: Sterically Hindered Peptide Coupling
  • Causality: The rigid, strained cyclobutane ring imposes significant steric bulk, increasing the activation energy required for nucleophilic attack. Standard coupling agents (e.g., DCC or DIC alone) often lead to incomplete reactions or epimerization.

  • Procedure: Pre-activate the cyclobutane carboxylic acid (1.2 eq) with HATU (1.2 eq) and HOAt (1.2 eq) in anhydrous DMF for 5 minutes. Add the amine-bearing sequence (e.g., a proline derivative on solid support) and DIEA (3.0 eq). Allow the reaction to proceed at room temperature for 12 hours. Monitor coupling efficiency via the Kaiser test or LC-MS.

Step 3: Conformational Mapping via 2D-NMR (ROESY)
  • Causality: 1D NMR and Circular Dichroism (CD) provide bulk secondary structure signatures, but cannot resolve the precise 3D spatial arrangement of the foldamer. 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) detects through-space magnetization transfer between protons <5 Å apart, which is critical for validating the presence of the engineered hydrogen-bonded rings.

  • Procedure: Dissolve the purified peptide in CDCl3 or CD3OH. Acquire 2D ROESY spectra with a mixing time of 200–400 ms. Analyze the spectra for diagnostic cross-peaks between the cyclobutane NH and the

    
     or 
    
    
    
    residues. The presence of these cross-peaks confirms the preorganized 8-membered hydrogen-bond network[1].

Case Studies in Drug Development & Catalysis

Cell-Penetrating Peptides (CPPs) and Anti-Leishmanial Agents

Recent studies have demonstrated that hybrid


-peptidomimetics—constructed by alternating (1R,2S)-2-aminocyclobutane-1-carboxylic acid with 

-amino-L-proline—exhibit remarkable biological properties. The rigid cyclobutane backbone forces a preorganized charge-display of guanidinium groups. This specific conformational constraint allows the peptides to effectively cross eukaryotic cell membranes without exhibiting toxicity toward human HeLa cells. Furthermore, specific dodecameric sequences of this hybrid class have shown substantial microbicidal activity against Leishmania parasites at concentrations of 50 µM, highlighting their potential as targeted drug delivery systems and therapeutics[1],[3].
Stereoselective Organocatalysis

Beyond therapeutics, the structural rigidity of these hybrid peptides has been leveraged in organocatalysis. Tripeptides containing a central cyclobutane


-amino acid flanked by proline residues create highly specific chiral environments. These constrained peptide organocatalysts have been successfully applied to asymmetric aldol additions between cyclic/acyclic ketones and p-nitrobenzaldehyde, affording products with excellent chemical yields and high diastereo- and enantioselectivity[2].

References

1.[1] Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences. Available at:[Link] 2.[2] Celis, S., et al. (2011). Stereoselectivity of Proline/Cyclobutane Amino Acid-Containing Peptide Organocatalysts for Asymmetric Aldol Additions: A Rationale. Organic & Biomolecular Chemistry. Available at:[Link] 3.[3] Gorrea, E., et al. (2012). Searching for new cell-penetrating agents: hybrid cyclobutane-proline γ,γ-peptides. Biopolymers. Available at:[Link]

Sources

Comparative

Validating the Absolute Stereochemistry of Synthesized Cyclobutane Amino Acids

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Executive Summary: The Stereochemical Challenge of the Cyclobutane Ring Cyclobutane amino acids (CBAs) repre...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Stereochemical Challenge of the Cyclobutane Ring

Cyclobutane amino acids (CBAs) represent a unique class of conformationally restricted building blocks in peptidomimetics and drug design. Unlike flexible linear amino acids, the cyclobutane ring imposes rigid constraints that freeze specific secondary structures. However, this rigidity introduces complex stereochemical challenges: the coexistence of cis/trans diastereomers and their respective enantiomers.

Validating the absolute configuration (AC) of these molecules is not merely a regulatory box-checking exercise; it is the primary determinant of biological efficacy. For instance, the antifungal agent cispentacin relies entirely on its


 configuration for activity.[1] This guide objectively compares the three primary methodologies for AC determination—X-ray Crystallography, NMR-based Derivatization, and Chiroptical Spectroscopy (ECD/VCD)—providing actionable protocols and decision-making frameworks for the synthetic chemist.

Comparative Analysis of Validation Methodologies

Method A: Single Crystal X-Ray Crystallography (SC-XRD)

The Deterministic Standard

SC-XRD provides an unambiguous 3D structural map. For absolute stereochemistry, the technique relies on anomalous dispersion , typically requiring a "heavy" atom (atomic number > Si) to break the Friedel symmetry of the diffraction pattern.

  • Mechanism: Diffraction of X-rays by the electron cloud of ordered atoms.

  • Causality: The Flack parameter (

    
    ) is calculated. 
    
    
    
    indicates the correct absolute structure;
    
    
    indicates the inverted structure.[2]
  • Constraint: Most synthesized CBAs are light-atom structures (C, H, N, O). To determine absolute configuration, one must either synthesize a heavy-atom derivative (e.g.,

    
    -bromobenzoate) or form a salt with a chiral counter-ion of known configuration.
    
Method B: NMR Spectroscopy (Marfey’s Method & Mosher’s Analysis)

The Relational Approach

NMR cannot inherently distinguish enantiomers in an achiral environment. This approach relies on converting enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA).[2]

  • Marfey’s Method (LC-MS/NMR): The gold standard for amino acids. It uses 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDAA). The reaction creates diastereomers with distinct retention times and chemical shifts.

  • Mosher’s Method: Uses

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetic acid (MTPA).[3][4][5] It is powerful for secondary alcohols/amines on the ring but can suffer from steric hindrance in substituted cyclobutanes.
  • Self-Validating Logic: The method requires the synthesis of both diastereomers (e.g., using L-FDAA and D-FDAA) to confirm elution order or

    
     signs.
    
Method C: Chiroptical Spectroscopy (ECD & VCD)

The Non-Destructive/Computational Approach

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left- and right-circularly polarized light.[2]

  • Workflow: Experimental spectra are compared against Density Functional Theory (DFT) calculated spectra for the putative structures.

  • Advantage: Requires no derivatization or crystallization. VCD is particularly robust for CBAs lacking strong UV chromophores.

Comparative Data Matrix

FeatureX-Ray Crystallography NMR (Marfey's/Mosher) ECD / VCD + DFT
Primary Output Direct 3D Structure

(NMR) or

(HPLC)
Spectral Match (Exp vs Calc)
Sample State Single Crystal (Critical)Solution (

mg)
Solution (

mg)
Destructive? No (but recovery difficult)Yes (Derivatization required)No
Time to Result Days to Weeks (Crystallization)24-48 Hours3-5 Days (Computation heavy)
Reliability Absolute (Gold Standard) High (Subject to conformational averaging)High (Dependent on level of theory)
Cost High (Instrument/Service)Low (Reagents + Standard NMR)Medium (Software/Instrument)
Best For Final confirmation of lead compoundsRoutine screening of intermediatesOils/Liquids that fail to crystallize

Strategic Decision Workflow

The following diagram illustrates the logical flow for a Senior Scientist determining the optimal validation path.

StereochemWorkflow Start Synthesized Cyclobutane AA (Unknown Absolute Config) Crystalline Is the sample crystalline? Start->Crystalline HeavyAtom Contains Heavy Atom (>Si)? Crystalline->HeavyAtom Yes Liquid Sample is Oil/Amorphous Crystalline->Liquid No Deriv Can you form a salt with chiral counter-ion? HeavyAtom->Deriv No XRD SC-XRD (Anomalous Dispersion) Result: Flack Parameter ~0 HeavyAtom->XRD Yes Deriv->XRD Yes (Salt Crystal) Deriv->Liquid No (Fails) Chromophore Has strong UV Chromophore (rigid)? Liquid->Chromophore ECD ECD + TD-DFT Calculation Chromophore->ECD Yes Marfey Marfey's Analysis (LC-MS) Derivatize w/ L-FDAA Chromophore->Marfey No (Amino Group Free) VCD VCD + DFT Calculation (No chromophore needed) Marfey->VCD Ambiguous Result

Figure 1: Decision matrix for selecting the absolute configuration validation method based on sample physical properties and chemical structure.

Detailed Experimental Protocols

Protocol A: Marfey’s Analysis for Cyclobutane Amino Acids

This protocol is preferred for amino acids due to its high sensitivity and compatibility with LC-MS.

Objective: Determine the absolute configuration of the amino acid stereocenter (e.g., C1 on the cyclobutane ring).

Reagents:

  • L-FDAA (Marfey’s Reagent): 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (1% solution in acetone).

  • Standard: Authentic L- and D- amino acid standards (if available) or synthesized racemate.

  • 1M NaHCO₃ and 1M HCl .

Step-by-Step Methodology:

  • Derivatization:

    • Place 50 µL of the synthesized CBA (50 mM in H₂O) in a vial.

    • Add 100 µL of 1M NaHCO₃.

    • Add 50 µL of L-FDAA solution.

    • Incubate at 40°C for 1 hour. (The fluorine atom undergoes nucleophilic aromatic substitution by the amino group).[6]

  • Quenching:

    • Stop the reaction by adding 20 µL of 1M HCl. Dilute with 200 µL acetonitrile (ACN).

  • Control Synthesis (Self-Validation):

    • Repeat the process using D-FDAA or use a racemic sample of the CBA derivatized with L-FDAA. This creates the diastereomeric reference peaks.

  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Elution: Linear gradient 10-60% ACN in water (+0.1% Formic Acid) over 45 mins.

    • Interpretation: In general, L-FDAA derivatives of D-amino acids elute later than L-amino acids on C18 columns due to hydrophobicity differences in the transition state conformation. However , for cyclobutanes, you must compare retention times (

      
      ) of the L-FDAA derivative of your sample against the L-FDAA derivatives of the racemic standard.
      

Causality: The L-FDAA moiety interacts intramolecularly with the amino acid side chain (the cyclobutane ring). The steric bulk of the ring differentially affects the hydrophobicity of the diastereomers, causing separation.

Protocol B: ECD/DFT Workflow

Preferred for rigid cyclobutanes where derivatization alters the ring pucker.

Objective: Assign configuration by matching experimental electronic transitions with quantum mechanical predictions.

Step-by-Step Methodology:

  • Conformational Search (Computational):

    • Use Molecular Mechanics (MMFF94) to generate conformers of the putative

      
       structure.
      
    • Note: Cyclobutane rings can adopt "wing" or "pucker" conformations. Ensure the search covers ring inversion barriers.

  • Geometry Optimization:

    • Optimize low-energy conformers using DFT (e.g., B3LYP/6-31G(d)) in the solvent model (PCM) corresponding to the experimental solvent (usually MeOH or ACN).

  • Excited State Calculation:

    • Run Time-Dependent DFT (TD-DFT) to calculate the first 20-30 excited states.

    • Basis set: 6-311++G(d,p) or aug-cc-pVDZ.

  • Experimental Acquisition:

    • Dissolve sample in MeOH (~0.1 mg/mL).

    • Record CD spectrum (190–400 nm) in a quartz cuvette (0.1 cm path length).

  • Comparison:

    • Boltzmann-weight the calculated spectra.[2]

    • Overlay Experimental vs. Calculated.

    • Validation Criteria: Key Cotton effects (peaks/troughs) must match in sign and approximate wavelength (

      
       nm).
      

Mechanistic Visualization: Marfey's Separation Logic

MarfeyLogic cluster_0 Reaction cluster_1 Separation (C18 Column) AA Cyclobutane AA (Enantiomeric Mix) Complex Diastereomeric Complexes AA->Complex + LFDAA L-FDAA (Chiral Reagent) LFDAA->Complex LL L-AA-L-FDAA (Less Hydrophobic) Complex->LL Elutes First DL D-AA-L-FDAA (More Hydrophobic) Complex->DL Elutes Second

Figure 2: The chemical logic of Marfey's method. The interaction between the L-FDAA dinitrophenyl ring and the amino acid side chain creates distinct hydrophobic profiles for separation.

References

  • Marfey, P. (1984).[6] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49(6), 591–596.

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4][5] Nature Protocols, 2(10), 2451–2458. [3]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876–881.

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry, 98(45), 11623–11627.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231–247.

Sources

Validation

A Comparative Guide to the Structural Elucidation of Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate Derivatives

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of key analytical techniques...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of key analytical techniques for the structural characterization of methyl (1R,2S)-2-aminocyclobutane-1-carboxylate derivatives, with a primary focus on X-ray crystallography and its alternatives. As non-proteinogenic amino acids, these cyclobutane derivatives are of significant interest in medicinal chemistry for their potential to introduce conformational constraints in peptides and other bioactive molecules. Understanding their precise spatial arrangement is crucial for structure-activity relationship (SAR) studies and rational drug design.

This guide will delve into the principles, experimental workflows, and data interpretation of single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. By understanding the strengths and limitations of each technique, researchers can make informed decisions on the most appropriate approach for their specific research goals.

I. The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic structure of a crystalline compound.[1][2] It provides unequivocal evidence of atomic connectivity, stereochemistry, and intermolecular interactions in the solid state.[1]

Causality Behind the Experimental Choices

The fundamental principle behind X-ray crystallography is the diffraction of X-rays by the electron clouds of atoms arranged in a regular, repeating lattice.[3] The choice of this technique is driven by the need for unambiguous atomic coordinates to understand the molecule's conformation, including bond lengths, bond angles, and torsion angles. For chiral molecules like methyl (1R,2S)-2-aminocyclobutane-1-carboxylate, X-ray crystallography can also determine the absolute configuration.[1]

Experimental Workflow: A Self-Validating System

The experimental protocol for single-crystal X-ray crystallography is a meticulous process, with each step designed to ensure the quality and validity of the final structure.

Caption: Workflow for Single-Crystal X-ray Crystallography.

Step-by-Step Protocol:

  • Crystal Growth: High-quality single crystals are the cornerstone of a successful X-ray diffraction experiment. Slow evaporation of a saturated solution, or vapor diffusion, are common techniques for growing crystals suitable for analysis (ideally 0.1-0.5 mm in size).[4] The choice of solvent is critical and often requires screening of various options to obtain well-ordered crystals.

  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope, ensuring it is a single, untwinned specimen. It is then mounted on a goniometer head, which allows for precise orientation in the X-ray beam.[4]

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[3] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4] Low temperatures (typically around 100 K) are often used during data collection to minimize thermal vibrations of the atoms, leading to a more precise structure.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the unit cell are then determined using computational methods, a process known as "solving the structure."

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation and Analysis: The final crystal structure is validated using a variety of metrics to assess its quality. The geometric parameters (bond lengths, angles, etc.) are then analyzed and compared to expected values. The resulting structure is often deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), for public access.[5]

Data Presentation: Insights from Crystallographic Data

While a specific public crystal structure for methyl (1R,2S)-2-aminocyclobutane-1-carboxylate was not identified in a general search, a synergistic study on 2-substituted cyclobutane-α-amino acid derivatives provides representative data that can be obtained.[6] The table below illustrates the type of quantitative information that X-ray crystallography provides.

ParameterTypical Value RangeSignificance
Bond Lengths (Å)
C-C (cyclobutane)1.54 - 1.56Ring strain and conformation
C-N1.47 - 1.49
C=O1.20 - 1.22
C-O1.33 - 1.35
Bond Angles (°)
C-C-C (cyclobutane)~88 - 90Deviation from ideal tetrahedral angle due to ring strain
Torsion Angles (°)
Puckering of the cyclobutane ringVariesDefines the specific conformation (e.g., puckered vs. planar)

II. Alternative & Complementary Techniques

While X-ray crystallography provides a static picture of a molecule in the solid state, other techniques are invaluable for understanding its behavior in solution and for providing complementary information.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution.[7] For cyclobutane derivatives, NMR is particularly useful for determining the relative stereochemistry and conformational preferences in different solvent environments.[8]

Causality Behind the Experimental Choices

The choice of NMR is driven by the need to understand the molecule's conformation in a more biologically relevant solution state. Experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximity of protons, which is crucial for determining the relative orientation of substituents on the cyclobutane ring.[9]

Caption: Workflow for NMR-based Conformational Analysis.

Step-by-Step Protocol:

  • Sample Preparation: A solution of the purified compound is prepared in a suitable deuterated solvent. The choice of solvent can influence the conformational equilibrium.

  • 1D NMR (¹H, ¹³C): Initial one-dimensional spectra are acquired to identify the chemical shifts of all protons and carbons in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional correlation experiments are performed to establish through-bond connectivities, aiding in the complete assignment of all signals.

  • NOESY/ROESY: These experiments detect through-space interactions between protons, providing crucial information about the spatial arrangement of atoms and the conformational preferences of the molecule.

  • Data Analysis and Conformational Modeling: The experimental NMR data, particularly NOE-derived distance restraints and coupling constants, are used in conjunction with computational methods to generate and validate a model of the predominant solution-state conformation.

B. Computational Modeling

Computational modeling, particularly using methods like Density Functional Theory (DFT) and Molecular Mechanics (MM), provides a theoretical framework to explore the conformational landscape of a molecule.[10] It is often used in synergy with experimental techniques like X-ray crystallography and NMR.[6]

Causality Behind the Experimental Choices

Computational modeling is employed to predict the relative stabilities of different conformers and to understand the energetic barriers between them. This is particularly useful when experimental methods provide an averaged picture of multiple co-existing conformations.

Caption: Workflow for Computational Conformational Analysis.

Step-by-Step Protocol:

  • Initial Structure Generation: A 3D model of the molecule is built using molecular modeling software.

  • Conformational Search: A systematic or random search of the conformational space is performed by rotating around all rotatable bonds to generate a large number of possible conformers.[11]

  • Geometry Optimization: The geometry of each generated conformer is optimized to find the nearest local energy minimum.

  • Energy Calculation: The relative energies of the optimized conformers are calculated to determine their relative populations.

  • Analysis of Conformational Landscape: The results are analyzed to identify the lowest energy conformers and the energy barriers for interconversion between them.

III. Comparative Analysis

The choice of technique for the structural elucidation of methyl (1R,2S)-2-aminocyclobutane-1-carboxylate derivatives depends on the specific research question.

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling
State of Matter Solid (crystalline)SolutionIn-silico (gas phase or solvated)
Primary Information Precise 3D atomic coordinates, bond lengths, angles, absolute configurationConnectivity, relative stereochemistry, conformational dynamics in solutionRelative energies of conformers, potential energy surface
Key Strengths Unambiguous structure determinationProvides information on dynamics and solution-state conformationCan explore the entire conformational landscape and transition states
Key Limitations Requires high-quality single crystals; static pictureProvides an averaged structure if multiple conformers are present; less precise than X-rayAccuracy depends on the level of theory and force field used; requires experimental validation
Sample Requirements Milligram quantities of pure, crystalline materialMilligram quantities of pure, soluble materialNone (computational)

IV. Conclusion

The structural elucidation of methyl (1R,2S)-2-aminocyclobutane-1-carboxylate derivatives is best approached through a synergistic combination of experimental and computational techniques. While single-crystal X-ray crystallography remains the gold standard for obtaining a definitive solid-state structure, NMR spectroscopy provides invaluable insights into the molecule's behavior in solution, which is often more relevant to its biological activity. Computational modeling serves as a powerful predictive and analytical tool that complements both experimental methods by providing a deeper understanding of the conformational landscape. By leveraging the strengths of each technique, researchers can gain a comprehensive and robust understanding of the three-dimensional structure and conformational dynamics of these important building blocks for drug discovery.

References

  • Application Note SC-XRD 505 Single Crystal Diffraction. Bruker AXS. [Link]

  • Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

  • Dallocchio, R., Dessì, A., Solujić, L., & Cossu, S. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education, 98(7), 2416–2423. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]

  • TINKER Tutorial: Conformational Analysis. University of California, Santa Barbara. [Link]

  • A Comparison of the Structural Techniques used at Sygnature Discovery: X-ray Crystallography, NMR and Cryo-EM. Sygnature Discovery. [Link]

  • Organic Chemistry Computational Modeling Experiment. WebMO. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • NMR Spectroscopy of Cyclobutanes. Request PDF on ResearchGate. [Link]

  • Identifying Conformational Isomers of Organic Molecules in Solution via Unsupervised Clustering. UCL Discovery. [Link]

  • Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 99(9), 100657. [Link]

  • Conformational Analysis of an Organometallic Compound with Data Science Inspired Workflow. Digikogu. [Link]

  • Illa, O., Olivares, J. A., Nolis, P., & Ortuño, R. M. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. Tetrahedron, 73(43), 6241-6249. [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS. [Link]

  • Methyl (1S,2S)-2-aminocyclobutane-1-carboxylate;hydrochloride 1807558-23-1 wiki. LookChem. [Link]

  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 21–29. [Link]

  • 2-Aminocyclobutane-1-carboxylic acid. PubChem. [Link]

  • X-ray vs. NMR structures as templates for computational protein design. Proteins: Structure, Function, and Bioinformatics, 78(15), 3127–3139. [Link]

  • Structural Characterization Methods: NMR, X-Ray Crystallography. kbDNA. [Link]

  • The Largest Curated Crystal Structure Database. CCDC. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. auremn. [Link]

  • Access Structures. CCDC. [Link]

Sources

Comparative

Comparative analysis of cyclobutane vs cyclopropane amino acids in drug design

Executive Summary: The Geometry of Constraint In modern peptidomimetic drug design, controlling the conformational space of a peptide backbone is paramount.[1] Unnatural amino acids containing small cycloalkane rings—spe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Geometry of Constraint

In modern peptidomimetic drug design, controlling the conformational space of a peptide backbone is paramount.[1] Unnatural amino acids containing small cycloalkane rings—specifically cyclopropane (ACC) and cyclobutane (ACBC) —are critical tools for this purpose. They serve two primary functions: locking bioactive conformations to enhance receptor affinity and sterically shielding the backbone to prevent proteolytic degradation.

While both scaffolds reduce lipophilicity and restrict rotation compared to linear alkyl chains, they are not interchangeable. This guide analyzes their distinct physicochemical profiles, structural impacts, and experimental behaviors to assist in rational scaffold selection.

Physicochemical & Structural Comparison

The choice between a three-membered and a four-membered ring fundamentally alters the bond vectors and electronic environment of the amino acid.

Comparative Properties Table
FeatureCyclopropane AA (

/ ACC)
Cyclobutane AA (

/ ACBC)
Impact on Drug Design
Ring Strain ~27.5 kcal/mol~26.3 kcal/molBoth are high energy; Cyclopropane is more reactive chemically (e.g., acid sensitivity).
Geometry Planar (Rigid Triangle)Puckered (Butterfly/Folded)ACC enforces a strict linear/extended backbone; ACBC allows slight flexibility via ring inversion (~25° dihedral).
Bond Angles 60° (C-C-C)~88° (C-C-C)Deviations from tetrahedral angle (109.5°) alter substituent projection vectors.
Hybridization High

-character in C-H bonds
IntermediateACC protons are more acidic; C-C bonds have high

-character (Walsh orbitals).
Lipophilicity LowLow to MediumBoth reduce LogP vs. gem-dimethyl or diethyl groups, improving solubility.
Steric Bulk CompactModerateACBC fills larger hydrophobic pockets (e.g., S1/S2 subsites in proteases).
Structural Logic: Planarity vs. Puckering
  • Cyclopropane (ACC): The three carbons define a plane. Substituents are fixed rigidly in cis or trans orientations with significant eclipsing strain. This creates a "kink" in the peptide backbone that is exceptionally rigid, often inducing

    
    -turns or stabilizing extended 
    
    
    
    -strand geometries.
  • Cyclobutane (ACBC): To relieve torsional strain from eclipsed hydrogens, the ring puckers. This puckering allows the ring to exist in two equilibrium conformations. In a drug binding pocket, an ACBC residue can undergo a low-energy conformational adjustment to optimize van der Waals contacts—a feature termed "adaptive fit" that the rigid ACC lacks.

Pharmacological Performance[2][3]

Metabolic Stability

Both scaffolds significantly enhance resistance to proteolysis compared to natural amino acids.

  • Mechanism: The steric bulk of the ring adjacent to the scissile amide bond prevents the protease catalytic triad (e.g., Ser-His-Asp in chymotrypsin) from accessing the carbonyl carbon.

  • Performance:

    • ACC: Often provides superior protection against aggressive proteases due to the tighter steric wall created by the rigid V-shape of the gem-disubstituents.

    • ACBC: Provides excellent stability but may be slowly cleaved if the enzyme pocket is large enough to accommodate the ring's puckered shape.

Case Study: Protease Inhibitors (HCV & SARS-CoV-2)[3][4][5][6]
  • Boceprevir (HCV Protease Inhibitor): Utilizes a dimethylcyclopropyl proline analog. However, related research into SARS-CoV-2

    
     inhibitors has shown that swapping cyclopropyl for cyclobutyl moieties can alter potency by changing the vector of the P1/P2 Pharmacophore.
    
  • Data Insight: In comparative studies of enkephalin analogs, replacing Gly with ACC resulted in a "frozen" conformation that retained high affinity for

    
    -opioid receptors but lost 
    
    
    
    -affinity. ACBC analogs, allowing slight conformational breathing, often retain broader receptor profiles.

Experimental Protocols

Synthesis: Coupling Hindered Amino Acids (SPPS)

Standard coupling (DIC/HOBt) often fails with ACC/ACBC due to the steric bulk at the


-carbon.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: TMP (2,4,6-Trimethylpyridine/Collidine) or DIEA.

  • Resin: Chlorotrityl or Rink Amide (low loading recommended, <0.5 mmol/g).

Protocol:

  • Swelling: Swell resin in DMF for 30 min.

  • Activation: Dissolve Fmoc-ACC-OH or Fmoc-ACBC-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF. Add Collidine (6.0 eq). Note: Pre-activation for 1-2 mins is beneficial.

  • Coupling: Add activated solution to resin.[2] Shake at room temperature for 2 to 4 hours (standard AA is 45 min).

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary/hindered amines) to check for completion.

  • Double Coupling: If positive, repeat step 3 with fresh reagents.

  • Capping: Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.

Assay: Chymotrypsin Proteolytic Stability

This assay quantifies the "shielding" effect of the cycloalkane AA.

Materials:

  • 
    -Chymotrypsin (Sequencing Grade).
    
  • Digestion Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.8.
    
  • Internal Standard: Caffeine or Tryptophan (non-peptide).

Workflow:

  • Preparation: Dissolve peptide to 200

    
    M in Digestion Buffer.
    
  • Initiation: Add Chymotrypsin (Enzyme:Substrate ratio of 1:100 w/w). Incubate at 37°C.

  • Sampling: Remove 50

    
    L aliquots at 
    
    
    
    min.
  • Quenching: Immediately add 50

    
    L of 10% TFA (aq) or Acetonitrile to stop the reaction.
    
  • Analysis: Centrifuge (10,000 x g, 5 min). Inject supernatant onto RP-HPLC (C18 column).

  • Calculation: Plot % Parent Peptide remaining vs. Time. Calculate

    
     using first-order decay kinetics: 
    
    
    
    .

Decision Matrix: Selecting the Right Scaffold

Use the following logic flow to determine whether ACC or ACBC is the superior candidate for your specific drug design challenge.

DecisionMatrix Start Start: Scaffold Selection TargetType Define Target Binding Pocket Start->TargetType PocketSize Is the hydrophobic pocket compact/flat or deep/voluminous? TargetType->PocketSize Conf_Q Required Conformation? TargetType->Conf_Q Stab_Q Metabolic Stability Priority? TargetType->Stab_Q ACC_Path Select Cyclopropane (ACC) PocketSize->ACC_Path Compact/Flat (S1') ACBC_Path Select Cyclobutane (ACBC) PocketSize->ACBC_Path Deep/Voluminous Conf_Q->ACC_Path Strictly Rigid / Extended Conf_Q->ACBC_Path Adaptive / Puckered Stab_Q->ACC_Path Max Proteolytic Block Stab_Q->ACBC_Path Balanced Stability/Solubility

Figure 1: Decision matrix for selecting between Cyclopropane (ACC) and Cyclobutane (ACBC) based on pocket topology and conformational requirements.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. [Link]

  • Conformational restriction of peptides using cyclopropane amino acids. Accounts of Chemical Research. [Link]

  • Boceprevir and SARS-CoV-2 Mpro Inhibition. Science. [Link]

  • Peptide Coupling Reagents for Hindered Amino Acids. Chemical Reviews. [Link]

  • Proteolytic Stability of Cyclopropane Peptidomimetics. Journal of the American Chemical Society. [Link]

Sources

Safety & Regulatory Compliance

Safety

methyl (1R,2S)-2-aminocyclobutane-1-carboxylate proper disposal procedures

Executive Safety & Operational Directive Status: Research Chemical / Bioactive Intermediate Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Corrosive | Potential Sensitizer Waste Classification: Non-Hal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Operational Directive

Status: Research Chemical / Bioactive Intermediate Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Corrosive | Potential Sensitizer Waste Classification: Non-Halogenated Organic (High BTU)

The "Why" Behind the Protocol: Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate is not a standard solvent or reagent; it is a strained-ring, unnatural amino acid scaffold often used to induce specific conformational restrictions in peptide mimetics.

  • High Energy Motif: The cyclobutane ring possesses significant ring strain (~26 kcal/mol). While kinetically stable, it contributes to high heat release during incineration.

  • Bioactivity: As a conformational lock, this molecule is designed to bind tightly to biological targets. Until toxicological data proves otherwise, treat as a high-potency compound (HPAPI).

  • Chemical Reactivity: The free amine is nucleophilic and basic; the ester is susceptible to hydrolysis. Incompatibility with strong oxidizers is critical to prevent exothermic runaway.

Chemical Identity & Hazard Profiling

Before disposal, verify the physical state. This compound exists in two common forms in the lab:

  • Free Base: Likely a colorless to yellow oil or low-melting solid. treat as Flammable/Corrosive.

  • Hydrochloride Salt: White to off-white solid. Treat as Irritant/Hygroscopic.

PropertySpecificationOperational Implication
CAS Number 1228008-06-7 (Generic/Analog)Use for EHS inventory tracking.
Functional Groups

Amine, Methyl Ester, Cyclobutane
Segregate from acids (exotherm) and oxidizers.
pKa (Calc) ~8.5 (Amine)Basic. Will form salts with acids.
Solubility DMSO, Methanol, DCMDispose in organic solvent streams.
Stability Cold Storage Recommended (

)
Degrades via hydrolysis if left in aqueous waste >24h.

Waste Segregation Logic

Effective disposal starts with segregation.[1] Mixing this amine with incompatible streams is the most common cause of laboratory waste accidents.

CRITICAL RULE: Never mix Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate with Acid Chlorides , Anhydrides , or Strong Oxidizers (e.g., Nitric Acid, Permanganates) in the waste drum. Acylation or oxidation can be violent.

Visualizing the Segregation Decision Tree

WasteSegregation Start Waste Material: Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Salt) StateCheck->Solid Powder/Contaminated PPE Liquid Liquid (Solution/Oil) StateCheck->Liquid Reaction Mix/Mother Liquor BinA Bin A: Solid Hazardous Waste (Double Bagged) Solid->BinA SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Cl, Br, F NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo No Halogens BinB Bin B: Halogenated Organic Waste Halo->BinB BinC Bin C: Non-Halogenated Organic Waste NonHalo->BinC

Figure 1: Decision tree for segregating amino-ester waste streams to ensure compliance with RCRA and local incineration protocols.

Detailed Disposal Protocols

Scenario A: Disposal of Pure Substance (Expired or Excess)
  • Method: Lab Pack / Incineration.

  • Protocol:

    • Keep the substance in its original vial if possible. Ensure the cap is taped securely.

    • Place the vial into a clear, sealable secondary bag (Ziploc type).

    • Attach a hazardous waste tag. Mandatory Fields:

      • Chemical Name: Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate.

      • Hazards: Irritant, Toxic (suspected).

    • Deposit into the Solid Organic Waste drum.

    • Do NOT dissolve in solvent just to pour it into a liquid carboy; this increases volume and spill risk.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • Method: Bulking into Solvent Carboys.

  • Protocol:

    • Check the pH of the solution.[2] If highly acidic (pH < 2) or basic (pH > 10), neutralize to pH 5–9 using dilute bicarbonate or citric acid before adding to the waste carboy to prevent drum corrosion.

    • Identify the primary solvent (e.g., DCM vs. Methanol).

    • Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Log the addition: Record "Organic Amine" on the carboy log sheet. This alerts the waste contractor to the nitrogen content (important for incinerator NOx scrubbing).

Scenario C: Empty Containers & Contaminated Debris
  • Glass Vials: Triple rinse with a compatible solvent (e.g., acetone). Pour rinsate into Liquid Waste. Deface label. Dispose of glass in "Glass Waste" (if non-acutely toxic) or "Solid Hazardous Waste" (if unsure of toxicity).

  • Syringes/Needles: Do NOT rinse. Dispose immediately into a rigid Sharps Container labeled for chemical contamination.

Spill Management System (Emergency Response)

In the event of a spill outside the fume hood, execute this self-validating loop.

PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles. Respiratory protection (N95/P100) if powder is aerosolized.

SpillResponse Alert 1. ALERT Notify Lab Personnel Isolate 2. ISOLATE Mark Zone & Ventilate Alert->Isolate Absorb 3. ABSORB/NEUTRALIZE Use Chemizorb or Vermiculite Isolate->Absorb Collect 4. COLLECT Scoop into HazBag Absorb->Collect Clean 5. DECONTAMINATE Soap & Water Wash Collect->Clean Verify 6. VERIFY Check pH of Surface Clean->Verify Verify->Clean pH != 7 End End

Figure 2: Closed-loop spill response protocol. The verification step (pH check) ensures total decontamination of the amine.

Specific Spill Tactics:

  • Liquid Spill: Cover with vermiculite or a commercial organic spill pad. Do not use paper towels alone (rapid evaporation).

  • Solid Spill: Cover with a wet paper towel (to prevent dust) then wipe up. Do not dry sweep.

  • Decontamination: Wash the surface with 10% acetic acid (to protonate/solubilize the amine) followed by soap and water.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Cyclobutanecarboxylic acid derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (1R,2S)-2-aminocyclobutane-1-carboxylate
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